An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of the NMR spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and structural elucidation in drug discovery and development. This document synthesizes fundamental NMR principles with data from analogous structures to offer a comprehensive interpretation of the expected spectra. The causality behind the predicted chemical shifts is explained, providing a framework for researchers to interpret their own experimental data.
Introduction
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a substituted morpholine derivative incorporating several key structural features: a morpholine ring, a methyl group at the 3-position, a carbonyl group at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Each of these features uniquely influences the electronic environment of the constituent protons and carbons, resulting in a distinct NMR fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a detailed, position-by-position prediction and explanation of the ¹H and ¹³C NMR spectra of the title compound.
Molecular Structure and Numbering
For clarity throughout this guide, the atoms of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate are numbered as follows:
Caption: Experimental workflow for NMR analysis.
B. NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Parameters:
Pulse Sequence: A standard single-pulse experiment.
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Parameters:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more scans, depending on the sample concentration.
C. Data Processing
Fourier Transformation: The raw time-domain data (Free Induction Decay, FID) is converted to the frequency-domain spectrum via a Fourier transform.
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Integration and Peak Picking: For ¹H NMR, the peak areas are integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shift of each peak is determined.
Conclusion
This in-depth technical guide provides a robust prediction and detailed explanation of the ¹H and ¹³C NMR chemical shifts for tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. By understanding the influence of the various structural motifs on the NMR spectra, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring consistency and reliability in experimental results.
References
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate. [Link]
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
ResearchGate. (2015). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
This guide provides a comprehensive overview of a viable synthetic pathway and underlying mechanistic principles for the preparation of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate, a valuable heterocyclic building...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of a viable synthetic pathway and underlying mechanistic principles for the preparation of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, step-by-step protocols.
Introduction
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a chiral, non-planar heterocyclic scaffold that incorporates a protected amino acid-like fragment within a morpholinone ring. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the controlled modulation of the nitrogen's nucleophilicity, making it an ideal intermediate for the synthesis of more complex molecules. The 3-methyl and 5-oxo functionalities introduce specific stereochemical and electronic features that are of interest in the design of novel therapeutic agents. This guide will detail a logical and efficient two-step synthetic sequence for the preparation of this target molecule, commencing from readily available starting materials.
Proposed Synthesis Pathway
The synthesis of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate can be efficiently achieved through a two-step sequence involving the initial formation of the 3-methyl-5-oxomorpholine core, followed by the protection of the secondary amine with a tert-butoxycarbonyl group.
Caption: Proposed two-step synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Part 1: Synthesis of 3-Methyl-5-oxomorpholine
The initial step involves the N-acylation of DL-alanine ethyl ester with chloroacetyl chloride to form N-(chloroacetyl)-DL-alanine ethyl ester. This is followed by an intramolecular cyclization to yield the desired 3-methyl-5-oxomorpholine.
Step 1.1: N-Acylation of DL-Alanine Ethyl Ester
The first transformation is the acylation of the primary amine of DL-alanine ethyl ester with chloroacetyl chloride. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
To a stirred mixture of DL-alanine ethyl ester hydrochloride (1 equivalent) and a suitable solvent such as dichloromethane or dichloroethane, add an aqueous solution of a base like sodium hydroxide (2 equivalents) at 0-5 °C.
Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, separate the organic layer, wash with a saturated salt solution, and dry over anhydrous magnesium sulfate.
Evaporate the solvent under reduced pressure to yield the crude N-(chloroacetyl)-DL-alanine ethyl ester, which can be used in the next step without further purification.
Step 1.2: Intramolecular Cyclization
The N-(chloroacetyl)-DL-alanine ethyl ester undergoes an intramolecular Williamson ether-type synthesis to form the 5-oxomorpholine ring. This reaction is promoted by a base, which deprotonates the amide nitrogen, and the resulting nucleophile displaces the chloride. The ester is likely hydrolyzed under the basic reaction conditions to the corresponding carboxylate, which upon acidification can be isolated as the free acid or decarboxylated depending on the conditions. For the purpose of this guide, we will assume hydrolysis and subsequent workup to yield the target morpholinone.
Experimental Protocol:
Dissolve the crude N-(chloroacetyl)-DL-alanine ethyl ester in a suitable solvent like tetrahydrofuran (THF) or ethanol.
Add a base such as sodium hydride or potassium tert-butoxide portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Quench the reaction by the slow addition of water.
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
Extract the product with a suitable organic solvent like ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford crude 3-methyl-5-oxomorpholine.
Part 2: N-Boc Protection of 3-Methyl-5-oxomorpholine
The final step is the protection of the secondary amine of the morpholine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis and is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base.
Experimental Protocol:
Dissolve the crude 3-methyl-5-oxomorpholine in a suitable solvent such as dichloromethane or tetrahydrofuran.
Add a base, for instance, triethylamine (TEA, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the final product, tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Reaction Mechanism
The key mechanistic steps involve the nucleophilic acyl substitution for the N-acylation, an intramolecular Sₙ2 reaction for the cyclization, and the nucleophilic attack of the secondary amine on the Boc-anhydride for the final protection step.
Caption: Key mechanistic steps in the synthesis of the target molecule.
Quantitative Data Summary
Step
Transformation
Expected Yield (%)
1.1: N-Acylation
DL-Alanine ethyl ester -> N-Chloroacetyl
80-95
1.2: Intramolecular Cyclization
N-Chloroacetyl -> 3-Methyl-5-oxomorpholine
60-80
2: N-Boc Protection
3-Methyl-5-oxomorpholine -> Final Product
75-90
Conclusion
The described synthetic pathway offers a logical and efficient route to tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. The methodology relies on well-established and robust chemical transformations, making it amenable to laboratory-scale synthesis and potential scale-up. The resulting N-Boc protected 3-methyl-5-oxomorpholine is a versatile intermediate poised for further elaboration in the development of novel chemical entities with potential therapeutic applications.
References
Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. PMC. [Link]
Synthesis of N-Chloroacetyl alanine ethyl ester. PrepChem.com. [Link]
Foundational
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate exact mass and molecular weight
For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound a valuable intermediate in multi-step organic syntheses, allowing for the controlled introduction and modification of the morpholine core. The additional methyl and oxo functionalities provide specific steric and electronic features that can be exploited in the design of novel bioactive molecules. This guide provides a comprehensive overview of the key chemical properties, a plausible synthetic approach, and standard characterization techniques for this compound.
Core Chemical Properties
While extensive experimental data for Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is not widely available in public databases, its fundamental properties can be accurately determined from its chemical structure. Based on the IUPAC name, the molecular formula is deduced to be C10H17NO4.
Property
Value
Source
Molecular Formula
C10H17NO4
Deduced from Structure
Molecular Weight
215.25 g/mol
Calculated
Exact Mass
215.11576 u
Calculated
CAS Number
2655519-27-8
Commercial Supplier Data
Molecular Structure
Caption: 2D structure of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Synthesis and Methodologies
A common strategy for the formation of the morpholinone core involves the cyclization of an N-substituted amino alcohol with an α-haloacetyl halide. The subsequent protection of the secondary amine with a Boc group is a standard procedure in organic synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-methylacetamide
Dissolve 2-(methylamino)ethanol in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 3-methylmorpholin-5-one
Dissolve the crude 2-chloro-N-(2-hydroxyethyl)-N-methylacetamide in a suitable solvent (e.g., tetrahydrofuran).
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to facilitate the intramolecular cyclization.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
Dry the combined organic extracts, filter, and concentrate to obtain the crude 3-methylmorpholin-5-one.
Step 3: Synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Dissolve the crude 3-methylmorpholin-5-one in a suitable solvent (e.g., dichloromethane).
Add di-tert-butyl dicarbonate ((Boc)2O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
Stir the reaction mixture at room temperature until the N-Boc protection is complete.
Wash the reaction mixture with water and brine, then dry the organic layer.
Purify the final product by column chromatography on silica gel.
Characterization and Validation
The structural confirmation of the synthesized Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm integrating to 9 protons), the methyl group on the morpholine ring (a doublet), and the diastereotopic protons of the morpholine ring.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the oxo group, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the morpholine ring and the methyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass would be a key validation point. Common ionization techniques such as electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.
Conclusion
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate represents a potentially valuable building block for the synthesis of more complex molecules in drug discovery and development. While detailed experimental data for this specific compound is sparse, its chemical properties can be reliably calculated, and its synthesis can be approached through well-established methodologies in organic chemistry. The protocols and characterization data outlined in this guide provide a solid foundation for researchers and scientists working with this and related morpholine derivatives.
Exploratory
The Solubility Profile of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate in Polar Organic Solvents: A Technical Guide
Executive Summary Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8) is a highly versatile, commercially available building block utilized extensively in the synthesis of peptidomimetics and active ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8) is a highly versatile, commercially available building block utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs),[1]. As a chiral or racemic intermediate, its utility in solution-phase synthesis relies heavily on its dissolution characteristics. This whitepaper provides an in-depth analysis of the compound's solubility profile in polar organic solvents, detailing the physicochemical causality behind its solvation thermodynamics, providing predictive quantitative data, and establishing a self-validating experimental protocol for empirical measurement.
To understand the solubility of this compound, one must deconstruct its molecular architecture. The molecule presents a distinct structural dichotomy that dictates its interaction with various solvent classes:
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group significantly increases the overall lipophilicity and steric bulk of the molecule,. While unprotected amino acids or morpholine derivatives often struggle to dissolve in pure organic phases, the introduction of the Boc group enhances favorable dispersion forces, making the compound highly soluble in organic solvents but sparingly soluble in aqueous media,.
The Morpholinone Core: The 3-methyl-5-oxomorpholine ring contains an amide-like carbonyl and an ether oxygen. These functional groups act as strong hydrogen-bond acceptors but lack hydrogen-bond donors.
Causality in Solvent Selection:
Polar aprotic solvents (such as DMSO and DMF) are exceptionally efficient solubilizers for this class of compounds. They engage in strong dipole-dipole interactions with the polar morpholinone core without being thermodynamically penalized by the hydrophobic Boc group. In contrast, polar protic solvents (like Methanol or Ethanol) face a thermodynamic penalty; the bulky tert-butyl group causes steric hindrance that disrupts the solvent's native hydrogen-bonding network, leading to lower overall solubility.
Logical relationship of solute-solvent thermodynamic interactions.
Quantitative Solubility Data in Polar Organic Solvents
Based on the established solubility behavior of structurally analogous Boc-protected heterocycles and morpholine derivatives, the following table summarizes the predictive solubility profile of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate at standard ambient temperature (298.15 K),[2],[3].
Solvent
Classification
Dielectric Constant (ε)
Estimated Solubility at 25°C (mg/mL)
Primary Solvation Mechanism
DMSO
Polar Aprotic
46.7
> 100
Strong dipole-dipole; high solute-solvent affinity
H-bond competition; limited by Boc steric bulk,[3]
Water
Aqueous
80.1
< 1
Hydrophobic exclusion of the Boc group
Self-Validating Protocol for Solubility Determination
For rigorous process chemistry and formulation, predictive data must be empirically verified. The following step-by-step methodology utilizes the static gravimetric method coupled with solid-phase validation to ensure the data is internally consistent and free from artifactual errors (such as solvent-mediated polymorphic transitions)[2],[3].
Step-by-Step Methodology
Saturation: Add an excess amount of the solid Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate to 5.0 mL of the target organic solvent in a tightly sealed, thermostated jacketed glass vessel[3].
Equilibration: Agitate the suspension magnetically at a constant temperature (e.g., 298.15 K ± 0.1 K) for a minimum of 24 to 48 hours. Causality: This extended timeframe ensures that the system reaches true thermodynamic equilibrium rather than a transient kinetic state[3].
Phase Separation: Allow the suspension to settle, then centrifuge the mixture or filter the supernatant rapidly through a 0.22 µm PTFE syringe filter to perfectly separate the saturated liquid phase from the undissolved solid[3].
Quantification: Accurately weigh a specific aliquot of the supernatant and evaporate it to absolute dryness under reduced pressure to determine the mass of the dissolved solute (Gravimetric). Alternatively, dilute the aliquot and quantify via HPLC-UV against a pre-established, highly linear calibration curve[2],[3].
Solid-Phase Validation (Critical Step): Recover the undissolved solid from Step 3 and analyze it using Powder X-ray Diffraction (PXRD). Causality: This ensures that the crystal lattice has not incorporated the solvent (solvate formation) or transitioned to a different polymorph during equilibration, which would artificially alter the apparent solubility[2],[3].
Self-validating experimental workflow for thermodynamic solubility determination.
Troubleshooting Formulation & Scale-Up
When transitioning this intermediate from organic synthesis to downstream biological evaluation or aqueous-based assays, precipitation is a frequent bottleneck.
Stock Solution Preparation: Always prepare high-concentration master stock solutions (e.g., 50 mM) in anhydrous DMSO or DMF, leveraging their superior polar aprotic solvation capacity.
Aqueous Dilution Management: To prevent the hydrophobic Boc group from triggering rapid precipitation upon introduction to aqueous buffers, ensure the final organic solvent concentration remains strictly within the assay's tolerance window (typically 0.1% to 0.5% v/v).
Co-solvent Integration: If precipitation persists at required concentrations, incorporate water-miscible co-solvents or non-ionic surfactants (such as PEG400 or Tween-80) to lower the dielectric constant of the aqueous phase and maintain the compound in a solubilized state.
References
Hojo, K., et al. "Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles." Chemistry Central Journal 5, 49 (2011). Available at:[Link]
Cysewski, P., et al. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." MDPI Molecules (2022). Available at:[Link]
Guo, Y., et al. "Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data 66, no. 10 (2021): 3889-3896. Available at:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate at Room Temperature
This guide provides a comprehensive analysis of the potential thermodynamic stability of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate at ambient, room temperature conditions. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the potential thermodynamic stability of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate at ambient, room temperature conditions. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with established analytical protocols to offer a robust framework for assessing the long-term stability of this and structurally related molecules.
Given the absence of specific literature on this novel compound, this whitepaper establishes a predictive stability profile by examining the constituent functional groups: the N-Boc protecting group and the morpholin-5-one core. This approach, grounded in authoritative chemical principles, provides a reliable roadmap for experimental design and interpretation.
Executive Summary: A Predictive Stability Profile
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate incorporates two primary functional groups that dictate its stability: a tert-butoxycarbonyl (Boc) protected amine and a lactam (amide) within a morpholinone ring.
N-Boc Group: The Boc group is notoriously sensitive to acid.[1][2][3][4] While generally stable to basic and nucleophilic conditions, its long-term stability at room temperature can be compromised by trace acidic impurities or environmental factors, leading to deprotection.[5]
Morpholin-5-one Ring: The lactam within the morpholinone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would result in ring-opening.
At neutral pH and controlled room temperature (e.g., 25 °C / 60% RH), the compound is predicted to be reasonably stable. However, the primary degradation pathways to monitor are acid-catalyzed Boc-deprotection and, to a lesser extent, hydrolysis of the lactam.
Understanding the potential chemical liabilities of the molecule is the first step in designing a robust stability assessment program. The principal degradation pathways are outlined below.
Acid-Catalyzed Boc Deprotection
The most probable degradation route is the cleavage of the Boc group under acidic conditions.[1][6] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene gas and carbon dioxide.[2][3]
Causality: The high stability of the tertiary carbocation intermediate drives this reaction. Even trace amounts of acid in the sample or storage environment can catalyze this process over time. This reaction is generally faster than lactam hydrolysis under acidic conditions.
Lactam Hydrolysis
The cyclic amide (lactam) bond in the morpholinone ring can be cleaved through hydrolysis. This reaction can be catalyzed by both acid and base, but base-catalyzed hydrolysis of amides is typically more facile.
Causality: Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactam. Under acidic conditions, protonation of the carbonyl oxygen makes the carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Oxidative Degradation
While less common for this structure, oxidative degradation pathways should not be entirely dismissed, especially if the compound is exposed to air and light over extended periods or if residual oxidizing agents from synthesis are present.[7]
The diagram below illustrates the primary anticipated degradation pathways.
Caption: Predicted primary degradation pathways for the title compound.
Experimental Design for Stability Assessment
A comprehensive stability study should be conducted in line with established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9] The program should include forced degradation studies to identify potential degradants and a long-term study to establish a shelf-life.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[10] By intentionally exposing the compound to harsh conditions, we can generate the likely degradation products that need to be monitored during the long-term study.
Protocol for Forced Degradation:
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
Acidic Conditions: Treat the sample with 0.1 M HCl at 60 °C for 24-48 hours.
Basic Conditions: Treat the sample with 0.1 M NaOH at 60 °C for 24-48 hours.
Oxidative Conditions: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Conditions: Store the solid compound at 80 °C for 1 week.
Photolytic Conditions: Expose the solid compound to a calibrated light source (per ICH Q1B guidelines).
Analysis: Analyze all stressed samples by a high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.[11]
Long-Term Stability Study
This study evaluates the stability of the compound under its intended storage conditions.
Protocol for Long-Term Stability Study (ICH Q1A(R2)):
Batch Selection: Use at least one representative batch of the compound with a well-characterized purity profile at the start (T=0).
Storage Conditions: Store the compound in a controlled environment at 25 °C ± 2 °C / 60% RH ± 5% RH .[8][9] The container closure system should be inert and mimic the intended long-term storage packaging.
Testing Frequency: Test the samples at specified time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][12][13]
Analytical Method: Use a validated stability-indicating HPLC method (see Section 4.0) to monitor for:
Assay (potency) of the parent compound.
Appearance of degradation products.
Mass balance (the sum of the assay and all impurities should remain constant).
The overall workflow for a comprehensive stability assessment is visualized below.
Caption: Workflow for a comprehensive stability assessment program.
Analytical Methodology: A Self-Validating System
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential components.[14] HPLC is the workhorse technique for this purpose.[11]
HPLC Method Parameters
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to the moderate polarity of the molecule.
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The acid helps to produce sharp peak shapes and is compatible with mass spectrometry.
Detector: A UV detector set at an appropriate wavelength (e.g., 210 nm, where the amide and carbamate chromophores absorb) and a mass spectrometer for peak identification.
Trustworthiness: The method's suitability is confirmed by demonstrating baseline separation between the main peak and all degradation peaks identified during the forced degradation studies.
Data Presentation and Interpretation
Stability data should be tabulated to clearly track changes over time. The acceptance criteria for stability are typically that the mean concentration of the analyte should be within ±15% of the initial concentration.
Table 1: Example Stability Data Summary at 25°C / 60% RH
Timepoint (Months)
Appearance
Assay (%)
Impurity A (%) (Deprotected)
Impurity B (%) (Hydrolyzed)
Total Impurities (%)
Mass Balance (%)
0
White Solid
99.8
< 0.05
< 0.05
0.2
100.0
3
White Solid
99.7
0.06
< 0.05
0.3
100.0
6
White Solid
99.5
0.09
0.05
0.45
99.95
12
White Solid
99.2
0.15
0.08
0.7
99.9
Data are hypothetical and for illustrative purposes only.
Conclusion and Recommendations
Based on first principles of chemical reactivity, tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is expected to exhibit good thermodynamic stability at room temperature when stored in a well-sealed container protected from acidic vapors and excessive humidity. The primary degradation pathway of concern is the acid-catalyzed removal of the Boc group.
Recommendations for Handling and Storage:
Store in a tightly sealed, inert container (e.g., amber glass) to protect from moisture and light.
Store in a controlled environment, avoiding areas with acidic or basic vapors.
For long-term storage (>2 years), re-analysis of purity via a validated stability-indicating method is recommended.
This guide provides the theoretical and practical framework necessary to rigorously assess the stability of this molecule, ensuring its quality and integrity for research and development applications.
References
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy. Available at: [Link]
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. Available at: [Link]
ICH Q1 Stability Testing Guidelines. MasterControl. Available at: [Link]
Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. Available at: [Link]
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]
Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. Available at: [Link]
Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC. Available at: [Link]
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010). ICH. Available at: [Link]
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. ICH. Available at: [Link]
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society. Available at: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Available at: [Link]
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. (2023). ACS Publications. Available at: [Link]
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Available at: [Link]
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006). ACS Publications. Available at: [Link]
Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. (2018). Chemical Society Reviews (RSC Publishing). Available at: [Link]
A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents.
Organocatalytic Ring-Opening Polymerization of Morpholinones. ResearchGate. Available at: [Link]
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). ScienceDirect. Available at: [Link]
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. Available at: [Link]
Stereochemistry and spatial configuration of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate enantiomers
An In-Depth Technical Guide on the Stereochemistry and Spatial Configuration of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate Enantiomers For Researchers, Scientists, and Drug Development Professionals Introduction:...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Stereochemistry and Spatial Configuration of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Chiral Morpholines
Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structures of a wide array of pharmaceuticals and biologically active compounds.[1] Their appeal stems from a unique combination of physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability. The introduction of chirality into the morpholine ring further expands its utility, as the specific spatial arrangement of substituents is often critical for therapeutic efficacy and safety. Consequently, the ability to synthesize and analyze stereochemically pure morpholine derivatives is of paramount importance in modern drug discovery and development.[1] This guide focuses on the stereochemistry, synthesis, and analytical resolution of the enantiomers of a specific chiral building block: tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Stereochemistry and Spatial Configuration
The core of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate's stereochemical properties lies in its single chiral center at the C3 position of the morpholine ring. The presence of four different substituents on this carbon atom—a hydrogen atom, a methyl group, the ring nitrogen, and the ring oxygen—gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate and (S)-tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
The spatial arrangement of the methyl group at the C3 position defines the absolute configuration of each enantiomer, which in turn dictates its interaction with other chiral molecules, such as biological receptors and enzymes. Therefore, the biological activity of pharmaceuticals derived from this scaffold is often enantiomer-dependent.
Caption: 3D representation of the (R) and (S) enantiomers.
Asymmetric Synthesis: A Pathway to Enantiopure Isomers
The synthesis of enantiomerically pure tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate can be achieved through various asymmetric strategies. One of the most efficient approaches involves starting from a readily available chiral precursor, such as an enantiomerically pure amino acid.[2] Below is a proposed synthetic pathway commencing from (S)-alanine.
Proposed Synthetic Route
The synthesis begins with the N-protection of (S)-alanine with a Boc group, followed by the introduction of a suitable protecting group on the carboxylic acid. Subsequent reduction of the carboxylic acid to the corresponding alcohol, followed by an etherification and cyclization sequence, yields the desired morpholin-5-one.
Caption: Proposed synthetic workflow from (S)-alanine.
Detailed Experimental Protocol (Illustrative)
N-Boc Protection of (S)-Alanine:
Dissolve (S)-alanine in a 1:1 mixture of dioxane and water.
Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Acidify the mixture with 1N HCl and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-alanine.
Reduction to (S)-2-(tert-butoxycarbonylamino)propan-1-ol:
Dissolve N-Boc-(S)-alanine in anhydrous THF and cool to 0 °C.
Add borane-dimethyl sulfide complex dropwise.
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
Quench the reaction by the slow addition of methanol.
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Synthesis of tert-butyl (S)-3-methyl-5-oxomorpholine-4-carboxylate:
To a solution of (S)-2-(tert-butoxycarbonylamino)propan-1-ol in DMF, add sodium hydride at 0 °C.
After stirring for 30 minutes, add ethyl bromoacetate dropwise.
Allow the reaction to proceed at room temperature for 12-16 hours.
The resulting intermediate undergoes in-situ cyclization upon heating to yield the final product.
Quench the reaction with water and extract with ethyl acetate.
Purify the crude product by silica gel column chromatography.
Enantiomeric Separation by Chiral HPLC
The separation of the (R) and (S) enantiomers is crucial for determining the enantiomeric excess (ee) of a synthetic batch and for isolating each enantiomer for further biological evaluation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.
Chiral HPLC Method Development
The selection of the appropriate CSP is critical for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in separating a wide range of chiral compounds.
Caption: Analytical workflow for chiral HPLC separation.
Broad applicability for resolving a wide range of chiral compounds, including N-heterocycles.
Mobile Phase
Hexane/Isopropanol (90:10, v/v)
Common normal phase eluent for polysaccharide CSPs, offering good selectivity.
Flow Rate
1.0 mL/min
Standard flow rate for analytical HPLC, providing a balance between separation time and efficiency.
Column Temp.
25 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 210 nm
The carbonyl group in the morpholin-5-one ring provides UV absorbance at lower wavelengths.
Injection Vol.
10 µL
Standard volume for analytical injections.
Spectroscopic Characterization
The structural confirmation of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei.
¹H NMR
Expected Chemical Shift (δ, ppm)
Multiplicity
Assignment
1.45
s
C(CH₃)₃
1.25
d
CH-CH₃
3.50 - 4.20
m
Morpholine ring protons
¹³C NMR
Expected Chemical Shift (δ, ppm)
Assignment
168
C=O (amide)
155
C=O (carbamate)
80
C(CH₃)₃
65-75
O-CH₂
45-55
N-CH₂ and N-CH
28
C(CH₃)₃
15-20
CH-CH₃
Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups of the amide (around 1680 cm⁻¹) and the carbamate (around 1700 cm⁻¹).
Conclusion
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a valuable chiral building block with significant potential in drug discovery. Understanding its stereochemistry, developing efficient asymmetric synthetic routes, and establishing robust analytical methods for enantiomeric separation are critical steps in harnessing its full potential. The methodologies and analytical protocols outlined in this guide provide a comprehensive framework for researchers and scientists working with this and related chiral morpholine derivatives. The self-validating nature of the described protocols, incorporating in-process controls and thorough final product analysis, ensures the reliability and reproducibility of the obtained results.
References
BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid.
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
Helvetica Chimica Acta. (2004). Synthesis of (2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid.
ACS Catalysis. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids.
PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
RSC Publishing. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.
Elsevier. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates.
ACS Publications. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives.
Phenomenex. (n.d.). Chiral HPLC Separations.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
Chemical Society Reviews. (2008). Chiral HPLC for efficient resolution of enantiomers.
Application Note: Utilizing Tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate in API Synthesis via Enol Phosphate Cross-Coupling
Executive Summary Morpholine rings are privileged scaffolds in modern drug discovery, frequently incorporated to enhance aqueous solubility, modulate metabolic stability, and serve as conformationally restricted bioisost...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Morpholine rings are privileged scaffolds in modern drug discovery, frequently incorporated to enhance aqueous solubility, modulate metabolic stability, and serve as conformationally restricted bioisosteres for piperidines. Tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate (CAS: 2655519-27-8) has emerged as a critical building block for the synthesis of complex 3,5-disubstituted morpholines. This application note details the mechanistic rationale and validated protocols for utilizing this lactam in active pharmaceutical ingredient (API) synthesis, specifically focusing on its conversion to an enol phosphate intermediate followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling[1].
Mechanistic Rationale & Strategic Utility
The synthetic utility of tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate lies in its dual functionality: a stereodefined (or racemic) C3-methyl group and a reactive C5-lactam. Direct carbon-carbon bond formation at the lactam carbonyl is notoriously difficult. However, converting the lactam into an electrophilic enol phosphate unlocks the ability to perform transition-metal-catalyzed cross-couplings[2].
Causality in Reagent Selection:
Kinetic Enolization: Lithium bis(trimethylsilyl)amide (LHMDS) is selected as the base at -30°C. The bulky nature of LHMDS ensures strictly kinetic deprotonation at the C6 position, preventing unwanted ring-opening or epimerization of the crucial C3-methyl stereocenter.
Electrophile Choice: Diphenyl phosphorochloridate is utilized to trap the enolate. While enol triflates are common in cross-couplings, lactam-derived enol triflates are often hydrolytically unstable. Enol phosphates provide superior bench stability, ease of isolation, and excellent reactivity in subsequent Palladium-catalyzed couplings[2].
Stereochemical Control: In the final reduction step, the preexisting C3-methyl group dictates the facial selectivity of heterogeneous hydrogenation. The palladium catalyst binds to the less sterically hindered face of the oxazine ring, predominantly yielding the cis-3,5-disubstituted morpholine.
Synthetic Workflow & Catalytic Cycle
Caption: Synthetic workflow from lactam starting material to 3,5-disubstituted morpholine API precursor.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for enol phosphates.
Experimental Protocols
Protocol A: Synthesis of the Enol Phosphate Intermediate
Objective: Convert tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate to tert-butyl 5-((diphenoxyphosphoryl)oxy)-3-methyl-2,3-dihydro-4H-1,4-oxazine-4-carboxylate.
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate (5.0 g, 23.23 mmol) and anhydrous THF (50 mL) to achieve a 0.46 M solution.
Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach an internal temperature of -30°C.
Enolization: Dropwise add LHMDS (1.0 M in THF, 25.55 mL, 25.55 mmol) over 15 minutes. Causality: Slow addition prevents localized heating, ensuring kinetic deprotonation and preserving the C3 stereocenter. Stir for 30 minutes at -30°C.
Maturation: Remove the cooling bath. Allow the reaction to warm to room temperature and stir for 1 hour.
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude enol phosphate can often be used in the next step without further purification.
Objective: Couple the enol phosphate with an aryl boronic acid to form the functionalized 1,4-oxazine[1].
Setup: In a two-necked flask, combine the crude enol phosphate (approx. 4.80 mmol), the desired aryl boronic acid or boronate ester (9.59 mmol), and Pd(dppf)Cl₂·DCM (391.6 mg, 10 mol%).
Solvent & Base: Add 1,4-dioxane (50 mL) followed by a solution of Na₂CO₃ (1.02 g, 9.59 mmol) dissolved in deionized H₂O (10 mL).
Degassing: Sparge the biphasic mixture with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species to inactive Pd(II) oxides.
Reaction: Attach a reflux condenser, heat the system to 90°C, and stir vigorously for 2 hours.
Workup: Cool the mixture to room temperature. Remove the volatile 1,4-dioxane under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the coupled oxazine.
Protocol C: Stereoselective Reduction to API Precursor
Objective: Reduce the cyclic enamine double bond to yield the cis-3,5-disubstituted morpholine.
Reaction Setup: Dissolve the purified oxazine (2.0 mmol) in anhydrous Methanol (20 mL) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (212 mg, 0.2 mmol Pd) under a blanket of argon. Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; argon blanketing prevents ignition.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford the cis-3,5-disubstituted morpholine API precursor.
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling (Protocol B) is highly dependent on the catalyst and base system. Table 1 summarizes the optimization data for coupling the enol phosphate with a standard electron-neutral aryl boronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (10 mol%)
Base (2.0 equiv)
Solvent System
Temperature (°C)
Isolated Yield (%)
1
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane
90
65
2
Pd(dppf)Cl₂·DCM
Na₂CO₃
1,4-Dioxane / H₂O (5:1)
90
88
3
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene / H₂O (10:1)
100
92
4
Pd(dppf)Cl₂·DCM
Cs₂CO₃
THF / H₂O (5:1)
70
74
Note: Bidentate ligands with large bite angles (e.g., dppf) or electron-rich bulky monophosphines (e.g., SPhos) significantly accelerate the reductive elimination step, leading to higher yields compared to standard tetrakis(triphenylphosphine)palladium(0).
References
Source: Google Patents (WO2024073587A1)
草酸二酰胺化合物、包含其的药物组合物及其制备方法和用途 (Oxamide compounds, pharmaceutical compositions comprising the same, and preparation methods and uses thereof)
Comprehensive Structure–Activity Relationship Studies of Macrocyclic Natural Products Enabled by Their Total Syntheses
Source: ACS Chemical Reviews
URL
Application Notes and Protocols for the Ring-Opening of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Introduction: Unlocking the Potential of Morpholinone Scaffolds in Drug Discovery The morpholine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its favorable physi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of Morpholinone Scaffolds in Drug Discovery
The morpholine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] Within this class of heterocycles, 5-oxomorpholinones serve as versatile synthetic intermediates. The controlled ring-opening of these scaffolds, such as tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate, provides a powerful strategy for the synthesis of valuable β-amino acid derivatives and other complex acyclic molecules. These products are crucial building blocks in the development of novel therapeutics, including peptidomimetics and enzyme inhibitors.
This comprehensive guide provides detailed application notes and protocols for the ring-opening of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate under various conditions. We will explore the mechanistic underpinnings of these transformations, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource to leverage this chemistry in their synthetic endeavors.
Mechanistic Considerations: A Tale of Two Electrophiles
The reactivity of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is dominated by the presence of two key electrophilic sites: the C5 carbonyl carbon of the lactam and the carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group. The outcome of a nucleophilic attack is therefore dependent on the nature of the nucleophile, the reaction conditions, and the relative reactivity of these two sites.
The ring-opening reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The general pathway involves the initial attack of a nucleophile on the C5 carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-N or C-O bond of the morpholine ring.
The regioselectivity of the ring-opening, particularly in substituted morpholinones, is a critical consideration. The presence of the methyl group at the C3 position can influence the accessibility of the electrophilic sites and potentially direct the stereochemical outcome of the reaction.
Diagram of Reaction Pathways
Caption: General pathways for the ring-opening of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the ring-opening of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate under various conditions.
Protocol 1: Base-Catalyzed Hydrolysis for the Synthesis of N-Boc-β-amino acids
This protocol describes the saponification of the lactam to yield the corresponding N-Boc protected β-amino acid. Lithium hydroxide is a commonly used base for this transformation.
To a solution of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (1.5-2.0 eq).
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Remove the THF under reduced pressure using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-β-amino acid.
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
The use of a THF/water solvent system ensures the solubility of both the substrate and the inorganic base.
Acidification of the reaction mixture is crucial to protonate the carboxylate salt, allowing for its extraction into the organic phase.
Protocol 2: Aminolysis for the Synthesis of N-Boc-β-amino amides
This protocol outlines the reaction of the morpholinone with a primary or secondary amine to generate the corresponding β-amino amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.[3][4]
Dissolve tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (1.0 eq) in an aprotic solvent such as DCM or THF.
Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.
Stir the reaction mixture at room temperature overnight, or heat to reflux if necessary, monitoring the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the resulting crude amide by column chromatography on silica gel.
Causality Behind Experimental Choices:
The use of an excess of the amine can help to drive the reaction to completion.
Aprotic solvents are used to avoid unwanted side reactions with the nucleophilic amine.
Protocol 3: Reaction with Grignard Reagents for the Synthesis of N-Boc-β-amino ketones
The addition of organometallic reagents, such as Grignard reagents, to the lactam carbonyl provides a route to β-amino ketones.[5] It is important to note that two equivalents of the Grignard reagent are typically required, as the first equivalent can be consumed by deprotonation of any acidic protons or can add to the Boc-carbonyl.[6]
Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet
Magnetic stirrer
Ice bath
Rotary evaporator
Procedure:
Under a nitrogen atmosphere, dissolve tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (1.0 eq) in anhydrous THF in a three-neck round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add the Grignard reagent (2.0-2.5 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the mixture with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude β-amino ketone.
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous conditions are critical for Grignard reactions to prevent quenching of the highly basic organometallic reagent.[5]
The slow, dropwise addition of the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side product formation.
The use of a saturated ammonium chloride solution for quenching is a standard workup procedure for Grignard reactions, as it protonates the intermediate alkoxide without being strongly acidic.
Data Presentation: Summary of Reaction Conditions and Expected Outcomes
Protocol
Reagent(s)
Solvent
Temperature
Typical Reaction Time
Product
Expected Yield
1. Hydrolysis
LiOH·H₂O
THF/H₂O
Room Temperature
2-4 hours
N-Boc-β-amino acid
Good to Excellent
2. Aminolysis
Primary/Secondary Amine
DCM or THF
Room Temp. to Reflux
12-24 hours
N-Boc-β-amino amide
Moderate to Good
3. Grignard Addition
Grignard Reagent (2.2 eq)
Anhydrous THF
0 °C to Room Temp.
1-3 hours
N-Boc-β-amino ketone
Moderate
Troubleshooting and Optimization
Low Yield in Hydrolysis: If the yield of the β-amino acid is low, ensure complete saponification by increasing the reaction time or the amount of LiOH. Incomplete acidification during workup can also lead to loss of product in the aqueous layer.
Incomplete Aminolysis: For less reactive amines, heating the reaction mixture may be necessary. The use of a sealed tube or microwave irradiation can also accelerate the reaction.
Side Reactions with Grignard Reagents: The formation of byproducts is common in Grignard reactions. Ensure the use of high-quality, freshly prepared Grignard reagents and strictly anhydrous conditions. If the Boc group is cleaved, consider using a different N-protecting group that is more stable to the reaction conditions. The N-benzyloxycarbonyl (Cbz) group, for example, is stable to Grignard reagents but can be removed by hydrogenolysis.
Conclusion
The ring-opening of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate offers a versatile and powerful platform for the synthesis of a diverse array of acyclic molecules, particularly valuable β-amino acid derivatives. The choice of reaction conditions—be it basic hydrolysis, aminolysis, or organometallic addition—allows for the tailored synthesis of carboxylic acids, amides, and ketones, respectively. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this chemistry in their pursuit of novel molecular entities with potential applications in drug discovery and development.
References
Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. (URL: [Link])
Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. (2015). (URL: [Link])
Flynn, D. L., Zelle, R. E., & Grieco, P. A. A mild two-step method for the hydrolysis of lactams and secondary amides. The Journal of Organic Chemistry, 1983 , 48(14), 2445–2447. (URL: [Link])
Aminolysis. Illustrated Glossary of Organic Chemistry. (URL: [Link])
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 2022 , 18, 64-74. (URL: [Link])
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020 , 15(5), 392-403. (URL: [Link])
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 2023 , 14(7), 1335-1348. (URL: [Link])
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 1971 , 928-935. (URL: [Link])
Grignard Reaction - Common Conditions. (URL: [Link])
El-Sayed, N. N. E., & El-Gohary, N. S. Recent progress in the chemistry of β-aminoketones. RSC Advances, 2022 , 12(35), 22695-22723. (URL: [Link])
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 2021 , 13(16), 2225. (URL: [Link])
3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (URL: [Link])
Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Angewandte Chemie International Edition, 2020 , 59(40), 17569-17573. (URL: [Link])
Mechanism of Acyl Substitution. OpenOChem Learn. (URL: [Link])
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. (URL: [Link])
Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 2024 , 89(9), 5949-5957. (URL: [Link])
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of Organic Chemistry, 2013 , 78(17), 8435-8448. (URL: [Link])
Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. The Journal of Organic Chemistry, 2004 , 69(15), 5012-5019. (URL: [Link])
20.3 The Mechanisms of Nucleophilic Acyl Substitution. Chad's Prep. (URL: [Link])
Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. Tetrahedron Letters, 2003 , 44(40), 7489-7491. (URL: [Link])
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020 , 15(5), 392-403. (URL: [Link])
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. (2020). (URL: [Link])
Structure and Reactivity of Five- and Six-Ring N, N-, N, O-, and O, O-acetals. Helvetica Chimica Acta, 1992 , 75(1), 1-36. (URL: [Link])
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021 , 3(1), 1-22. (URL: [Link])
Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 2008 , 13(6), 1275-1283. (URL: [Link])
Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. (URL: [Link])
Aminolysis: Organic Chemistry Study Guide. Fiveable. (2025). (URL: [Link])
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 2020 , 18(35), 6878-6882. (URL: [Link])
A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Organic Chemistry Portal. (URL: [Link])
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 2023 , 11(26), 9687-9694. (URL: [Link])
Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry, 2022 , 13(36), 5194-5202. (URL: [Link])
Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molecules, 2019 , 24(12), 2269. (URL: [Link])
Scale-up synthesis and batch production methods for Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Introduction and Mechanistic Rationale Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8)[1], is a highly versatile, stereochemically rich building block. It is frequently utilized as a constrained di...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8)[1], is a highly versatile, stereochemically rich building block. It is frequently utilized as a constrained dipeptide isostere and serves as a core scaffold in the development of CNS-active agents, including potent BACE1 inhibitors.
A Note on Nomenclature: Depending on IUPAC priority rules, the unprotected ring system is referred to in the literature as 5-methylmorpholin-3-one [2],. When the nitrogen is protected with a Boc group (forming a carbamate), the priority shifts, and the molecule is named as a morpholine-4-carboxylate derivative, making it 3-methyl-5-oxo-morpholine . Structurally, these refer to the exact same cyclic system.
The Causality Behind the Chemistry
The batch production of this molecule relies on a robust three-step sequence:
Schotten-Baumann Amidation: DL-Alaninol (or its pure enantiomers) is reacted with chloroacetyl chloride. A biphasic aqueous/organic system is strictly employed. Why? The aqueous base neutralizes the generated HCl, keeping the amine nucleophilic, while the biphasic interface prevents the highly reactive acyl chloride from undergoing rapid hydrolysis or undesired O-acylation of the alcohol[2].
Base-Promoted Intramolecular Etherification: The intermediate undergoes an intramolecular
SN2
displacement. We utilize Potassium tert-butoxide (KOtBu) in anhydrous THF. Why? Crucially, the resulting 5-methylmorpholin-3-one intermediate exhibits extreme aqueous solubility. Traditional aqueous workups at this stage lead to catastrophic yield loss[2]. By using anhydrous KOtBu, the byproduct is insoluble KCl, which can be simply filtered out, creating a self-validating, loss-free process.
Catalytic N-Boc Protection: The lactam nitrogen is sterically hindered and its lone pair is delocalized into the carbonyl, making it a poor nucleophile. Why use DMAP? 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic catalyst, forming a reactive N-tert-butoxycarbonylpyridinium intermediate that forces the Boc transfer onto the unreactive lactam.
Quantitative Process Parameters
To ensure reproducibility across scale-up campaigns, all material attributes and Critical Process Parameters (CPPs) are standardized below.
Table 1: Stoichiometry and Material Attributes (10 kg Scale)
Material
MW ( g/mol )
Equivalents
Mass/Volume
Function
DL-Alaninol
75.11
1.00
10.0 kg
Starting Material
Chloroacetyl Chloride
112.94
1.05
15.8 kg
Acylating Agent
NaOH (aq, 20% w/w)
40.00
1.20
32.0 kg
Base (Step 1)
KOtBu
112.21
1.20
17.9 kg
Base (Step 2)
Boc
2
O
218.25
1.20
34.9 kg
Protecting Group
DMAP
122.17
0.05
0.8 kg
Nucleophilic Catalyst
Table 2: Critical Process Parameters (CPPs)
Process Step
CPP
Acceptable Range
Rationale / Causality
Amidation
Temperature
0 – 5 °C
Prevents O-acylation and minimizes acyl chloride hydrolysis.
Amidation
pH
9.0 – 10.0
Maintains amine in its active, deprotonated state.
Cyclization
Workup Method
Anhydrous Filtration
Prevents total yield loss due to the high water solubility of the lactam[2].
Boc Protection
Reaction Time
12 – 16 hours
Ensures complete conversion of the sterically hindered lactam nitrogen.
Step-by-Step Batch Production Protocol
Step 1: N-Acylation (Synthesis of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide)
Preparation: In a 250 L glass-lined reactor, charge 10.0 kg of DL-alaninol and 100 L of dichloromethane (DCM).
Base Addition: Add 32.0 kg of 20% w/w aqueous NaOH. Initiate vigorous stirring (biphasic system) and cool the reactor jacket to 0 °C.
Acylation: Once the internal temperature reaches < 5 °C, begin the dropwise addition of 15.8 kg of chloroacetyl chloride over 2 hours. Monitor the exotherm strictly; do not allow the temperature to exceed 5 °C.
Phase Separation: Stir for an additional 1 hour. Halt agitation, allow phases to separate, and collect the lower organic (DCM) layer. Wash the organic layer once with 20 L of brine.
Step 2: Intramolecular Cyclization (Synthesis of 5-methylmorpholin-3-one)
Solvent Swap: Transfer the DCM solution to a distillation unit. Distill off the DCM under reduced pressure while continuously feeding in anhydrous Tetrahydrofuran (THF) until the internal temperature and vapor temperature indicate a complete swap to THF (final volume ~100 L).
Alkoxide Formation: Cool the THF solution to 0 °C. Add 17.9 kg of KOtBu in small portions over 1.5 hours to control the exothermic deprotonation of the hydroxyl group.
Cyclization: Warm the reactor to 25 °C and stir for 4 hours. The alkoxide will undergo an
SN2
attack on the alkyl chloride, forming the morpholine ring and precipitating KCl.
Anhydrous Workup (Critical): Do not add water[2]. Neutralize any residual base with a stoichiometric amount of glacial acetic acid. Filter the reaction mixture through a pad of Celite to remove the precipitated KCl and KOAc salts. Retain the THF filtrate.
Step 3: Boc Protection (Synthesis of Target API)
Catalysis: To the THF filtrate from Step 2, add 0.8 kg of DMAP and 16.1 kg of Triethylamine (Et
3
N).
Protection: Add 34.9 kg of Di-tert-butyl dicarbonate (Boc
2
O) as a melt. Stir the reaction mixture at 25 °C for 12 to 16 hours.
Isolation: Concentrate the THF under vacuum. Redissolve the crude oil in 100 L of Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (20 L), saturated NaHCO
3
(20 L), and brine (20 L).
Crystallization: Concentrate the EtOAc layer to ~30 L and slowly add Heptane (60 L) to induce crystallization. Filter the white crystalline solid and dry under vacuum at 40 °C to yield Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Process Flow Visualizations
Figure 1: Three-step synthetic workflow for Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Figure 2: Unit operations for batch production, highlighting the solvent swap and filtration.
References
Dener, J. M., et al. "Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres". Source: The Journal of Organic Chemistry (acs.org). URL: [Link]
Delgado, O., et al. "A Practical Entry to β-Aryl-β-Alkyl Aminoalcohols: Application to the Synthesis of a Potent BACE1 Inhibitor". Source: Organic & Biomolecular Chemistry (rsc.org). URL: [Link]
Application Notes and Protocols for N-Alkylation Utilizing Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate Intermediates
Authored by: A Senior Application Scientist Introduction: The Strategic Importance of N-Alkylated Morpholinones N-substituted morpholinone scaffolds are privileged structures in modern medicinal chemistry. Their presence...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Morpholinones
N-substituted morpholinone scaffolds are privileged structures in modern medicinal chemistry. Their presence in a multitude of biologically active compounds and approved pharmaceuticals underscores their importance as key pharmacophores. The morpholinone core offers a desirable combination of metabolic stability, favorable physicochemical properties, and a three-dimensional geometry that can be exploited for precise interactions with biological targets. The nitrogen atom of the morpholine ring serves as a critical handle for introducing diverse substituents, enabling fine-tuning of a molecule's potency, selectivity, solubility, and pharmacokinetic profile.
This guide provides a detailed technical overview and robust protocols for a strategic, two-step approach to N-alkylation of the morpholinone core. The methodology hinges on the use of a Boc-protected intermediate, tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate . This intermediate allows for the initial construction of the core ring system, followed by a controlled deprotection and subsequent alkylation. This strategy offers significant advantages over direct alkylation methods, primarily by preventing undesired side reactions and allowing for the late-stage introduction of diverse alkyl groups, a highly valuable feature in drug discovery campaigns.
The Core Strategy: A Two-Step Pathway to N-Functionalization
The synthetic logic involves two primary phases: the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the reactive secondary amine, followed by the nucleophilic substitution reaction with a suitable alkylating agent.
Figure 1: High-level workflow for the N-alkylation of morpholinones via a Boc-protected intermediate.
PART I: Synthesis of the Key Intermediate
The successful implementation of this N-alkylation strategy begins with the reliable synthesis of the starting material, tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate . While numerous methods exist for constructing morpholinone rings, a common and effective approach involves the cyclization of an appropriate N-protected amino acid derivative. The following protocol is a representative procedure adapted from established methods for synthesizing similar heterocyclic systems.
Protocol 1: Synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
This procedure involves the reaction of N-Boc-L-alanine with an appropriate two-carbon electrophile, such as 2-bromoethyl acetate, followed by base-mediated cyclization.
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
Quantity
Moles (mmol)
N-Boc-L-alanine
C8H15NO4
189.21
5.0 g
26.4
2-Bromoethyl acetate
C4H7BrO2
167.00
5.5 g (3.7 mL)
32.9
Potassium Carbonate (K2CO3)
K2CO3
138.21
9.1 g
66.0
N,N-Dimethylformamide (DMF)
C3H7NO
73.09
100 mL
-
Sodium Methoxide (NaOMe)
CH3ONa
54.02
1.7 g
31.7
Methanol (MeOH)
CH4O
32.04
50 mL
-
Ethyl Acetate (EtOAc)
C4H8O2
88.11
As needed
-
Saturated NH4Cl (aq)
NH4Cl
53.49
As needed
-
Brine
NaCl
58.44
As needed
-
Anhydrous MgSO4
MgSO4
120.37
As needed
-
Step-by-Step Procedure:
Initial Alkylation:
To a 250 mL round-bottom flask, add N-Boc-L-alanine (5.0 g, 26.4 mmol) and anhydrous potassium carbonate (9.1 g, 66.0 mmol).
Add 100 mL of dry N,N-Dimethylformamide (DMF).
Stir the suspension vigorously at room temperature for 15 minutes.
Add 2-bromoethyl acetate (3.7 mL, 32.9 mmol) dropwise to the suspension.
Heat the reaction mixture to 60 °C and stir overnight (approx. 16 hours).
Work-up and Isolation of Ester Intermediate:
Cool the reaction mixture to room temperature.
Pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude ester intermediate. This intermediate is often used in the next step without further purification.
Intramolecular Cyclization:
Dissolve the crude ester intermediate in 50 mL of methanol.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium methoxide (1.7 g, 31.7 mmol) portion-wise, ensuring the temperature remains below 10 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Final Work-up and Purification:
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution until the mixture is neutralized (pH ~7).
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO4, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate as a solid or viscous oil.
PART II: Boc Group Deprotection
The Boc group is an acid-labile protecting group, making its removal straightforward under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[1][2] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Causality Behind Experimental Choices:
Choice of Acid: TFA is highly effective and volatile, making its removal easy. However, it is corrosive and harsh. HCl in dioxane is a common, commercially available alternative that is also highly effective.
Solvent: Dichloromethane is an excellent solvent for both the starting material and the TFA, allowing the reaction to proceed in a homogeneous phase.
Temperature: The reaction is typically run at 0 °C to room temperature to control the rate of reaction and minimize potential side reactions. The formation of the tert-butyl cation can lead to side-alkylation of sensitive functional groups, although this is less of a concern with this particular substrate.[3]
Protocol 2: Acid-Mediated Boc Deprotection
Materials and Reagents:
Reagent
Formula
Notes
Boc-Protected Intermediate
-
From Protocol 1
Dichloromethane (DCM)
CH2Cl2
Anhydrous
Trifluoroacetic Acid (TFA)
C2HF3O2
Reagent grade
Saturated NaHCO3 (aq)
NaHCO3
For neutralization
Diethyl Ether (Et2O)
C4H10O
For precipitation (optional)
Step-by-Step Procedure:
Reaction Setup:
Dissolve the tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Acid Addition:
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).
Caution: The reaction evolves isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed.[1]
Reaction Monitoring:
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed (typically 1-3 hours).
Work-up and Isolation:
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Dissolve the residue in a minimal amount of DCM and slowly add it to a stirred solution of saturated sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected 3-methylmorpholin-5-one . The product is often a salt (e.g., trifluoroacetate or hydrochloride) if neutralization is omitted, which can be advantageous for stability and handling.
PART III: N-Alkylation of the Morpholinone Core
With the secondary amine unmasked, the final step is the introduction of the desired alkyl group. This is typically achieved via a standard SN2 reaction with an alkyl halide or a related electrophile. The reaction requires a base to deprotonate the morpholinone nitrogen, converting it into a more potent nucleophile.
Figure 2: Simplified mechanism of base-mediated N-alkylation.
Causality Behind Experimental Choices:
Base: The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are mild, inexpensive, and easy to remove.[4] Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require anhydrous conditions.
Solvent: Polar aprotic solvents such as DMF, acetonitrile (ACN), or acetone are ideal.[4] They effectively solvate the cation of the base while leaving the anionic nucleophile relatively free to react.
Alkylating Agent (R-X): Primary alkyl halides (iodides > bromides > chlorides) are the most reactive. Secondary halides are less reactive and can lead to elimination side reactions. Alkylating agents with leaving groups other than halides, such as tosylates or mesylates, are also highly effective.
Protocol 3: General Procedure for N-Alkylation
Materials and Reagents:
Reagent
Formula
Notes
3-methylmorpholin-5-one
-
From Protocol 2
Alkyl Halide (R-X)
e.g., C6H5CH2Br
1.1 - 1.5 equivalents
Potassium Carbonate (K2CO3)
K2CO3
Anhydrous, powdered, 2-3 equivalents
Acetonitrile (ACN) or DMF
-
Anhydrous
Step-by-Step Procedure:
Reaction Setup:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methylmorpholin-5-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
Add anhydrous acetonitrile (to a concentration of 0.1-0.5 M).
Addition of Alkylating Agent:
Stir the suspension at room temperature for 15 minutes.
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.
Reaction and Monitoring:
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (K2CO3 and KBr) and wash the filter cake with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated morpholinone.
Troubleshooting and Key Considerations
Incomplete Boc Deprotection: If monitoring shows residual starting material, increase the reaction time or the equivalents of acid. Ensure reagents are anhydrous, as water can interfere.
Low Yield in N-Alkylation:
Ensure the deprotected amine is fully free-based if it was isolated as a salt. Additional base may be required to neutralize the salt before deprotonating the amine.
Consider using a more reactive alkylating agent (iodide vs. bromide). Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
For poorly reactive electrophiles, a stronger base (e.g., NaH) in an anhydrous solvent (THF or DMF) at 0 °C may be necessary.
Purification Challenges: The polarity of N-alkylated morpholinones can vary significantly. A systematic evaluation of solvent systems for column chromatography is recommended.
References
G. L. Stahl, R. Walter, C. W. Smith, J. Org. Chem.1979, 44, 3424-3425.
S. C. Bergmeier, Tetrahedron2000, 56, 2561-2576. (Review of heterocyclic synthesis)
ScienceMadness Community. (2022). Best Conditions For N-Alkylation? Sciencemadness.org. [4]
A. K. Sharma, et al. J. Org. Chem.2021 , 86, 11447-11463. (Catalytic N-alkylation of amines)[5]
I. M. Stankovic, et al. Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR Repository. 2017 .
J&K Scientific LLC. BOC Protection and Deprotection. 2026 . [1]
A. Kumar, et al. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. 2022 .
Reddit r/Chempros Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing conformationally restricted scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing conformationally restricted scaffolds. The synthesis of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate —a highly valuable building block in medicinal chemistry—relies on a three-phase sequence: regioselective amidation, intramolecular etherification (ring closure), and lactam N-protection.
While theoretically straightforward, researchers often experience significant yield drops due to competing intermolecular side reactions and the inherent poor nucleophilicity of lactam intermediates. This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to maximize your reaction yield.
Mechanistic Workflow
Figure 1: Mechanistic workflow for the 3-step synthesis of the morpholinone core.
Troubleshooting Guide & FAQs
Phase 1: Regioselective Amidation
Q: During the reaction of alaninol with chloroacetyl chloride, my LC-MS shows a significant amount of O,N-diacylated byproduct. How do I suppress this?A: The formation of the O,N-diacylated species is a classic failure of kinetic control. While the primary amine of alaninol is significantly more nucleophilic than the hydroxyl group, chloroacetyl chloride is an extremely aggressive electrophile. If the local concentration of the acyl chloride is too high, or if the reaction temperature spikes due to the exothermic nature of amide bond formation, the hydroxyl group will also attack the acyl chloride.
The Fix: You must enforce strict kinetic control. Maintain the reaction at exactly 0 °C and use a biphasic solvent system (e.g., DCM and saturated aqueous K₂CO₃). The aqueous base acts as a proton sink without participating in acyl transfer, and adding the chloroacetyl chloride dropwise via a syringe pump ensures the electrophile is consumed by the amine before it can react with the alcohol .
Q: My cyclization step using NaH in THF yields a sticky, intractable mixture with very low recovery of the morpholinone core. What is causing this?A: You are observing intermolecular alkylation. When NaH deprotonates the hydroxyl group of your chloroacetamide intermediate, the resulting alkoxide can either attack the α-chloro group of its own molecule (forming the desired 6-membered ring) or the α-chloro group of a neighboring molecule (leading to linear oligomerization and polymerization).
The Fix: This reaction is governed by concentration. You must utilize high dilution conditions (≤ 0.05 M) to exponentially favor the unimolecular cyclization (which is entropy-driven) over bimolecular oligomerization. Furthermore, do not mix the base and intermediate all at once. Add the intermediate dropwise to a pre-cooled suspension of NaH. This ensures the steady-state concentration of the reactive alkoxide remains near zero, forcing immediate intramolecular cyclization . (Note: The methyl group on the alaninol backbone actually assists you here via a mild Thorpe-Ingold effect, pre-organizing the chain for cyclization).
Phase 3: N-Boc Protection of the Lactam
Q: Standard Boc protection conditions (Boc₂O, Et₃N, DCM) are stalling at 20-30% conversion. Why is the morpholinone nitrogen so unreactive?A: The nitrogen in 5-methylmorpholin-3-one is part of a lactam, not a standard secondary amine. Its lone pair is heavily delocalized into the adjacent carbonyl via resonance, drastically reducing its nucleophilicity. Triethylamine is insufficiently basic to deprotonate the lactam and insufficiently nucleophilic to activate the Boc anhydride.
The Fix: You must alter the mechanistic activation pathway by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP aggressively attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. Simultaneously, the released tert-butoxide deprotonates the lactam. The resulting lactam anion easily attacks the activated pyridinium species, driving the reaction to completion .
Quantitative Optimization Data
The table below summarizes the expected yield improvements when transitioning from standard bench conditions to our kinetically controlled, high-dilution protocols.
Reaction Phase
Optimization Parameter
Standard Condition
Optimized Condition
Yield Improvement
1. Amidation
Temperature & Base
RT, Et₃N (Bolus addition)
0 °C, aq. K₂CO₃ (Dropwise)
65% → 92%
2. Cyclization
Concentration
0.5 M in THF
0.05 M in THF (High Dilution)
40% → 88%
3. N-Protection
Catalyst / Activation
Boc₂O, Et₃N
Boc₂O, Et₃N, 20 mol% DMAP
30% → 95%
Standardized Experimental Protocols
Step 1: Synthesis of N-(1-hydroxypropan-2-yl)-2-chloroacetamide
Dissolve alaninol (1.0 equiv, 50 mmol) in 150 mL of Dichloromethane (DCM).
Add 150 mL of saturated aqueous K₂CO₃ to create a biphasic mixture.
Cool the reaction vessel to 0 °C using an ice bath under vigorous magnetic stirring (critical for biphasic reactions).
Dissolve chloroacetyl chloride (1.1 equiv, 55 mmol) in 50 mL of DCM. Load into a syringe pump and add dropwise to the reaction over 1.5 hours.
Stir for an additional 30 minutes at 0 °C.
Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a pale oil.
Step 2: Synthesis of 5-methylmorpholin-3-one
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 75 mmol) in 500 mL of anhydrous THF under a strict nitrogen atmosphere. Cool to 0 °C.
Dissolve the crude chloroacetamide intermediate from Step 1 in 500 mL of anhydrous THF (achieving a highly dilute ~0.05 M solution).
Add the intermediate solution dropwise to the NaH suspension over 2 to 3 hours.
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise at 0 °C.
Extract the mixture with Ethyl Acetate (3 × 200 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to isolate the morpholinone core.
Step 3: Synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Dissolve the purified 5-methylmorpholin-3-one (1.0 equiv, 30 mmol) in 150 mL of anhydrous DCM.
Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv, 45 mmol) in one solid portion.
Stir the reaction at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS.
Wash the organic mixture sequentially with 1N HCl (50 mL) to remove DMAP/Et₃N, followed by saturated brine (50 mL).
Dry over Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography (Hexanes/Ethyl Acetate gradient) to afford the final Boc-protected target compound as a white solid.
References
Source: Google Patents (WO2024073587A1)
Optimization of 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors Toward a Clinical Candidate
Source: ACS Medicinal Chemistry Letters (2018)
URL:[Link]
Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres
Source: The Journal of Organic Chemistry (1998)
URL:[Link]
Optimization
Preventing side reactions during Boc deprotection of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Welcome to the technical support center for the Boc deprotection of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the Boc deprotection of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and high-fidelity deprotection of your morpholinone substrate.
Introduction: Navigating the Nuances of Morpholinone Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. While seemingly straightforward, the use of strong acids like trifluoroacetic acid (TFA) can lead to a cascade of unwanted side reactions, particularly with structurally complex and stereochemically rich molecules such as tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. The primary challenges associated with this deprotection include:
Side-product formation from the reactive tert-butyl cation.
Potential instability of the morpholinone ring under acidic conditions.
Risk of epimerization at the C3 stereocenter.
This guide will address each of these challenges in a question-and-answer format, providing both the mechanistic reasoning and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection, and how can I prevent it?
A1: The principal source of side products is the generation of a highly reactive tert-butyl cation upon cleavage of the Boc group with a strong acid like TFA. This carbocation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture, leading to what is known as t-butylation.
To mitigate this, the use of scavengers is paramount. Scavengers are nucleophilic compounds added to the reaction mixture that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" it before it can cause unwanted side reactions.[1]
Q2: I am concerned about the stability of the 5-oxo-morpholine ring under strong acidic conditions. Is ring-opening a likely side reaction?
A2: While lactones can be susceptible to acid-catalyzed hydrolysis, the morpholin-2-one ring system is generally stable under standard Boc deprotection conditions. Studies on the deprotection of poly(N-Boc-morpholin-2-one) using TFA in dichloromethane (CH₂Cl₂) have shown that the resulting poly(aminoester) backbone remains intact, indicating that ring-opening is not a significant side reaction. This stability is attributed to the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate, which reduces its basicity and subsequent protonation that would initiate ring-opening.
However, prolonged exposure to strong acids or elevated temperatures could potentially lead to hydrolysis. Therefore, it is crucial to monitor the reaction progress and avoid unnecessarily long reaction times.
Q3: My compound has a chiral center at the 3-position (the methyl group). Is there a risk of epimerization during Boc deprotection?
A3: Yes, there is a potential risk of epimerization at the α-carbon to the carbonyl group (the C3 position) under acidic conditions.[2] The mechanism for this involves the formation of a planar enol intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity. The acidity of the α-proton is a key factor in this process.
Factors Influencing Epimerization:
Acid Strength and Concentration: Stronger acids and higher concentrations can increase the rate of enolization.
Temperature: Higher temperatures can accelerate the rate of epimerization.[2]
Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of epimerization.
To minimize the risk of epimerization, it is advisable to use the mildest effective deprotection conditions and carefully monitor the reaction time.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my LC-MS analysis, suggesting t-butylation byproducts.
Workflow for Troubleshooting t-Butylation
Caption: Troubleshooting workflow for t-butylation.
Detailed Protocol: Standard Boc Deprotection with Scavengers
Preparation: Dissolve the Boc-protected morpholinone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
Scavenger Addition: To the solution, add triisopropylsilane (TIS) (2-5 eq).
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq).
Reaction: Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS (typically 1-4 hours).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Issue 2: My reaction is sluggish, and I'm tempted to increase the temperature or reaction time, but I'm concerned about epimerization at the C3 position.
Workflow for Preventing Epimerization
Caption: Workflow for preventing epimerization.
Detailed Protocol: Milder Boc Deprotection with HCl in Dioxane
For substrates prone to epimerization or other acid-catalyzed side reactions, 4M HCl in 1,4-dioxane is a common and effective alternative to TFA.[3][4]
Preparation: Dissolve the Boc-protected morpholinone (1.0 eq) in a minimal amount of an appropriate solvent (e.g., DCM or ethyl acetate).
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).
Reaction: Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt can typically be used without further purification.
Detailed Protocol: Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful for substrates with other acid-sensitive functional groups.[5]
Preparation: In a dry flask under an inert atmosphere, dissolve the Boc-protected morpholinone (1 eq) in anhydrous methanol.
Reagent Addition: Add oxalyl chloride (3 eq) dropwise to the solution at room temperature.
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods.
Summary of Key Recommendations
Always use a scavenger to prevent t-butylation side products. Triisopropylsilane (TIS) is a good general-purpose choice.
Monitor reaction progress closely to avoid prolonged exposure to acidic conditions, which can increase the risk of side reactions like hydrolysis and epimerization.
Maintain low reaction temperatures (0 °C to room temperature) to minimize the rate of potential side reactions, especially epimerization.
For sensitive substrates, consider milder deprotection reagents such as 4M HCl in dioxane or oxalyl chloride in methanol.
By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can significantly improve the outcome of your Boc deprotection reactions, ensuring high yield and purity of your target 3-methyl-5-oxo-morpholine.
References
Ghavre, M., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Materials (Basel). [Link]
da Silveira Pinto, L. S., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
da Silveira Pinto, L. S., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
Michigan State University Department of Chemistry. Carbonyl Reactivity. [Link]
LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?[Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
Chemistry Stack Exchange. (2014). Why are lactones more acidic than esters?[Link]
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]
Chemguide. The mechanism for the acid catalysed hydrolysis of esters. [Link]
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Swiderek, K. M., et al. (1995). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. International Journal of Peptide and Protein Research. [Link]
da Silveira Pinto, L. S., et al. (2020). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. The Journal of Organic Chemistry. [Link]
University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
Tuñón, I., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Physical Chemistry B. [Link]
Wang, Y., et al. (2017). From racemic precursors to fully stereocontrolled products: one-pot synthesis of chiral α-amino lactones and lactams. Organic & Biomolecular Chemistry. [Link]
Al Musaimi, O., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
Pálfi, V., et al. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules. [Link]
ResearchGate. (2025). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. [Link]
Fluorocarbons.org. SPECIAL REVIEW ON … - Understanding TFA. [Link]
Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. [Link]
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
Organic Chemistry Portal. A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. [Link]
Recrystallization and purification techniques for Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate crude mixtures
Welcome to the technical support center for the purification of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this and structurally similar morpholine derivatives.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the recrystallization and purification of your crude Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate mixture.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when the concentration of the solute is too high.[1] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.
Causality & Solutions:
High Solute Concentration: A solution that is too concentrated can lead to rapid precipitation as an amorphous oil.
Solution: Use a more dilute solution by adding more of the hot "good" solvent before cooling.[1]
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.
Solution: Select a solvent or solvent system with a lower boiling point.[2]
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal lattice, favoring the formation of an oil.
Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulation of the flask can help control the cooling rate.
Residual Solvents: Traces of solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) can interfere with crystallization.
Solution: Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization.[1]
Q2: I've tried various solvents, but I'm not getting any crystal formation upon cooling. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process is inhibited.
Causality & Solutions:
Excessive Solvent: Using too much solvent will prevent the solution from reaching the necessary concentration for crystallization to occur, even at low temperatures.[1]
Solution: Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.
Inhibited Nucleation: Sometimes, a supersaturated solution needs a "trigger" to initiate crystal growth.
Solution 1 (Scratching): Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Solution 2 (Seeding): If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to induce crystallization.[3]
Unsuitable Solvent System: The chosen solvent may not provide the required solubility differential between hot and cold temperatures.[4]
Solution: Experiment with a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1] Common solvent pairs for moderately polar compounds include ethyl acetate/hexane and ethanol/water.[1][4]
Q3: The purity of my recrystallized product is still low, and the melting point is broad. How can I improve this?
A3: Low purity and a broad melting point range after recrystallization suggest that impurities are being trapped within the crystal lattice (occlusion) or the recrystallization process was not efficient.
Causality & Solutions:
Rapid Crystal Growth: If crystals form too quickly, impurities can be incorporated into the growing crystal structure.
Solution: Slow down the rate of crystallization by using a more dilute solution and allowing for slow cooling.
Inadequate Washing: Residual mother liquor on the surface of the crystals will contaminate the final product.
Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent.
Solution: Re-evaluate your solvent selection. An ideal solvent will dissolve the target compound when hot but have limited solubility when cold, while the impurities should remain soluble at all temperatures.[4] Perform small-scale solubility tests with various solvents to find a more optimal system.
Single Recrystallization Insufficient: For highly impure samples, a single recrystallization may not be enough.
Solution: Perform a second recrystallization of the partially purified material.
Q4: My compound is a cyclic carbamate. Are there any specific considerations for its recrystallization?
A4: Yes, cyclic carbamates can present unique challenges. The polarity and hydrogen bonding capabilities of the carbamate functional group, combined with the overall molecular structure, will heavily influence solvent selection.
Key Considerations:
Solvent Polarity: The presence of the ester and amide functionalities within the carbamate group, along with the oxo-morpholine core, makes the molecule polar. Therefore, polar solvents are more likely to be effective.
Hydrogen Bonding: The carbonyl oxygen and the nitrogen atom can participate in hydrogen bonding, which will affect solubility in protic solvents like alcohols and water.
Potential for "Oiling Out": As with many N-Boc protected compounds, which can have lower melting points, the risk of oiling out is significant.[1][5] Careful selection of a lower-boiling point solvent is crucial.
A good starting point for solvent screening would be alcohols (ethanol, isopropanol), acetonitrile, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[1][6]
II. Frequently Asked Questions (FAQs)
Q1: What are the best practices for selecting a recrystallization solvent for Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate?
A1: The principle of "like dissolves like" is a good starting point. Given the polar nature of the molecule, moderately polar to polar solvents should be screened. The ideal solvent should meet the following criteria[4]:
High solubility at elevated temperatures.
Low solubility at room temperature or below.
Impurities should be either very soluble or insoluble at all temperatures.
The solvent should not react with the compound.
The solvent's boiling point should be lower than the compound's melting point to prevent oiling out. [2]
The solvent should be relatively volatile for easy removal from the purified crystals.
Recommended Solvent Screening Protocol:
Place a small amount (10-20 mg) of your crude material into several test tubes.
Add a few drops of a different solvent to each tube at room temperature and observe the solubility.
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
If the compound dissolves when hot, allow the tube to cool to room temperature and then in an ice bath to see if crystals form.
Q2: My crude product is an intractable oil that won't solidify. What purification techniques can I use besides recrystallization?
A2: If recrystallization is proving difficult, especially with an oily product, flash column chromatography is an excellent alternative.[7]
Considerations for Flash Chromatography:
Stationary Phase: Silica gel is the most common choice.
Mobile Phase (Eluent): The polarity of your compound suggests that a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) will be effective.[8]
TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.[8]
Peak Tailing: The basic nitrogen in the morpholine ring can sometimes interact with the acidic silanol groups on the silica gel, leading to peak tailing.[8] To mitigate this, you can add a small amount (0.1-2%) of a basic modifier like triethylamine (Et3N) to your eluent system.[8]
Q3: How does the N-Boc protecting group influence the purification strategy?
A3: The tert-butyloxycarbonyl (Boc) group significantly impacts the molecule's properties and, consequently, the purification strategy.
Increased Lipophilicity: The bulky and non-polar tert-butyl group increases the compound's affinity for non-polar solvents compared to its unprotected counterpart. This is a key consideration when selecting solvents for both recrystallization and chromatography.
Acid Lability: The Boc group is readily cleaved under acidic conditions. Therefore, it is crucial to avoid acidic conditions during workup and purification to prevent unintended deprotection. If acidic impurities are present from the synthesis, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is advisable.
Thermal Stability: While generally stable, prolonged heating at high temperatures can lead to the thermal cleavage of the Boc group.[9] This is another reason to choose a recrystallization solvent with a moderate boiling point.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess the purity of your Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate:
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range.[1] A broad melting range is indicative of impurities.
Spectroscopy:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of your compound and to detect the presence of any remaining impurities.[1]
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Chromatography:
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (or the primary solvent of a mixed system) to dissolve the solid upon heating to the solvent's boiling point. Add the solvent in small portions.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes before hot filtration.
Crystallization:
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Mixed Solvent: While the solution of the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then cover and cool slowly.[1]
Crystal Growth: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
Drying: Dry the crystals under vacuum to a constant weight to remove all traces of solvent.[1]
Data Summary: Solvent Selection Guide
The following table provides a starting point for solvent selection based on the principle of "like dissolves like". Empirical testing is essential.
Solvent Class
Examples
Expected Solubility Profile for Target Compound
Non-Polar
Hexanes, Petroleum Ether, Toluene
Likely to be a "poor" solvent. Useful as an anti-solvent in mixed systems or for trituration of oils.[1]
Moderately Polar
Diethyl Ether, Ethyl Acetate, Dichloromethane
Good candidates for the "good" solvent in a mixed system or as a primary solvent for chromatography.[1][8]
Polar Aprotic
Acetone, Acetonitrile
May be effective as a single recrystallization solvent.
Polar Protic
Ethanol, Methanol, Isopropanol, Water
Good candidates for a "good" solvent, potentially in a mixed system with water.[1]
Technical Support Center: Troubleshooting Low Aqueous Solubility of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Tert-butyl 3-methyl-5-oxo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate. As a lipophilic molecule, its dissolution in aqueous media presents a common but significant hurdle in experimental workflows. This document provides a structured, causality-driven approach to systematically overcome this issue, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've added my compound to an aqueous buffer and it's not dissolving. What is the primary reason for this?
A: The molecular structure of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate contains significant nonpolar, or lipophilic, regions. The tert-butyl group, in particular, is bulky and hydrophobic, which limits the molecule's ability to form favorable interactions with polar water molecules. While the morpholine ring contains polar ether and ketone functionalities, the overall character of the molecule leads to low aqueous solubility, a common challenge for many organic compounds in drug discovery.[1]
Q2: Can I simply heat the solution to improve solubility?
A: Heating can increase the solubility of most solids, as it provides the energy needed to overcome the crystal lattice forces and enhances solute-solvent interactions.[2][3] However, this must be done with caution. The compound contains a tert-butoxycarbonyl (Boc) protecting group and an ester-like carbamate linkage, which can be sensitive to thermal degradation. We recommend gentle warming (e.g., 37-40°C) as a first step, but you must monitor for any signs of compound degradation. A solubility increase with temperature is often exponential.[4]
Q3: Is the solubility of this compound pH-dependent?
A: The structure lacks readily ionizable functional groups, such as a carboxylic acid or a basic amine, that would significantly change charge and solubility within a typical pH range (e.g., 3-10). The morpholine nitrogen is part of a carbamate and is non-basic. Therefore, drastic pH adjustments are unlikely to improve solubility through ionization.[5] More importantly, the Boc group is highly sensitive to acidic conditions (pH < 4) and will be cleaved.[6] The ester-like carbamate linkage may also be susceptible to hydrolysis under strongly basic conditions (pH > 9). Therefore, it is critical to work within a pH range of approximately 6.0-8.0 to maintain the compound's structural integrity.
Systematic Troubleshooting Workflow
This guide presents a tiered approach to resolving solubility issues. Start with the simplest, least disruptive methods in Tier 1 before proceeding to more complex formulation strategies.
Caption: A tiered troubleshooting workflow for solubilizing the target compound.
Tier 1: Physical Intervention
Q: What are the first and safest steps I should take to dissolve the compound?
A: Always begin with mechanical and gentle thermal energy, as these methods do not alter the chemical composition of your aqueous medium.
Protocol 1: Basic Solubilization Attempt
Preparation: Weigh the desired amount of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate and add it to your chosen aqueous buffer (maintain pH 6.0-8.0).
Mechanical Agitation: Vortex the suspension vigorously for 1-2 minutes.
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid agglomerates, increasing the surface area available for dissolution.[7]
Gentle Heating: If solids persist, place the vial in a water bath or incubator set to 37°C for 15-30 minutes with continuous stirring or shaking.
Assessment: After each step, visually inspect the solution against a dark background to check for any remaining particulate matter.
Trustworthiness Check: This protocol is self-validating. If the compound dissolves, you can be confident it is stable in the solution, as no chemical modifiers have been added. If it does not, you can proceed to the next tier knowing that simple physical methods are insufficient.
Tier 2: Co-solvent Systems
Q: Physical methods failed. How can I use co-solvents to improve solubility, and which ones should I choose?
A: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium. This makes the solvent environment more favorable for a lipophilic compound like ours, effectively increasing its solubility.
The mechanism involves the co-solvent disrupting the hydrogen-bonding network of water, creating a "microenvironment" that is less polar and more capable of solvating the nonpolar regions of the compound.
Caption: Co-solvents reduce solvent polarity, improving interaction with the compound.
Recommended Co-solvents for Preclinical Research
Co-solvent
Typical Starting % (v/v)
Maximum Recommended %
Key Considerations
DMSO
1-2%
<10%
Excellent solubilizing power but can have cellular effects. Check experimental compatibility.
Ethanol
5-10%
<20%
Biocompatible and effective. May cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)
10-20%
<40%
Low toxicity, often used in formulations. Can be viscous.
Propylene Glycol (PG)
10-20%
<40%
Common vehicle in pharmaceutical formulations; good safety profile.
Protocol 2: Co-solvent Screening
Stock Solution: First, dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). This confirms the compound's solubility in the pure organic solvent.
Serial Dilution: Prepare your aqueous buffer. Add the organic stock solution dropwise to the buffer while vortexing to achieve the desired final concentration of both the compound and the co-solvent.
Incremental Approach: Start with a low percentage of co-solvent (e.g., 1-5% v/v). If solubility is still poor, incrementally increase the co-solvent concentration.
Precipitation Check: A critical step is to observe the solution for several minutes after preparation. A solution that is initially clear may develop a precipitate over time as the compound crashes out. This is especially important when diluting a high-concentration stock into a final assay medium.
Expertise & Experience Insight: The order of addition matters. Always add the concentrated organic stock to the aqueous buffer, not the other way around. This "add-in" method promotes rapid dispersion and minimizes localized high concentrations that can lead to immediate precipitation.
Tier 3: Advanced Formulation Strategies
Q: Even with co-solvents, my compound precipitates upon dilution or isn't soluble enough. What are the next-level options?
A: When co-solvents are insufficient, you can employ surfactants or complexation agents. These are standard techniques in pharmaceutical formulation to handle compounds with very low solubility.
Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[8]
Caption: Surfactants form micelles that encapsulate the hydrophobic compound.
Commonly Used Non-ionic Surfactants
Surfactant
Typical Starting % (w/v)
Key Considerations
Polysorbate 80 (Tween® 80)
0.1 - 2%
Widely used, low toxicity. Can be prone to oxidation.
Cremophor® EL
0.5 - 5%
Excellent solubilizer but associated with hypersensitivity reactions in vivo. Use with care.
Solutol® HS 15
1 - 10%
Less toxic alternative to Cremophor® EL.
Protocol 3: Using Surfactants
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
Add Compound: Add the solid Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate directly to the surfactant-containing buffer.
Mix and Equilibrate: Use the methods from Tier 1 (vortex, sonicate, gentle heat) to facilitate dissolution and allow the system to equilibrate. Micelle formation and compound encapsulation can take time.
Authoritative Grounding: The selection of a surfactant should be guided by its biocompatibility for your specific application. Non-ionic surfactants like Polysorbate 80 are generally preferred for in vitro and in vivo studies due to their lower toxicity compared to ionic surfactants.[8][9]
References
Cosolvent . (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
Nema, S., & Ludwig, J. D. (Eds.). (2019). Formulation Development of Small-Volume Parenteral Products . In Parenteral Medications. Taylor & Francis. Available from: [Link]
Blake, A. B., & Yalkowsky, S. H. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids . Journal of Chemical & Engineering Data, 55(5), 2064–2067. [Link]
Blake, A. B., & Yalkowsky, S. H. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids . ACS Publications. [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory . IROCHEL. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
LibreTexts Chemistry. (n.d.). 13.4: Effects of Temperature and Pressure on Solubility . [Link]
Royal Society of Chemistry. (2021). Tactics to Improve Solubility . In Drug Discovery. [Link]
Zhang, C., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures . Organic Process Research & Development, 23(7), 1404–1412. [Link]
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs . Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
Various Authors. (2021). How will you increase the solubility of organic compounds in water? . Quora. [Link]
Das, P., Mukherjee, S., & Sen, R. (2008). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement . Journal of Microbial & Biochemical Technology. [Link]
Brainly User. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? . Brainly. [Link]
Lim, S. M., et al. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs . MDPI. [Link]
PatSnap. (2026, March 20). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? . Eureka by PatSnap. [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility . [Link]
Zhang, L., et al. (2015). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity . PMC. [Link]
Various Authors. (2017). What is the pH of an ester? . Quora. [Link]
tert-Butyloxycarbonyl protecting group . (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate vs other Boc-protected morpholine derivatives
As a Senior Application Scientist, I frequently observe discovery chemists treating all Boc-protected morpholines as synthetically equivalent building blocks. This is a critical oversight.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe discovery chemists treating all Boc-protected morpholines as synthetically equivalent building blocks. This is a critical oversight. The morpholine ring is a privileged scaffold in medicinal chemistry, heavily utilized to modulate lipophilicity, improve aqueous solubility, and optimize pharmacokinetic profiles. However, as drug targets become more complex, the demand for highly functionalized, conformationally restricted derivatives has surged.
The transition from a standard N-Boc morpholine to tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate fundamentally alters the molecule's 3D space and electronic reactivity. The introduction of a 5-oxo group transforms the basic secondary amine into an imide-like lactam, while the 3-methyl group introduces severe steric hindrance.
This guide provides an objective, data-driven comparison of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate against other common Boc-protected morpholine derivatives, detailing their structural implications, deprotection kinetics, and self-validating handling protocols.
Structural and Electronic Divergence (The "Why")
To understand the handling differences, we must first analyze the causality behind the molecular design:
The 5-Oxo Modification (Lactamization): In standard morpholine, the nitrogen is an
sp3
-hybridized secondary amine. When protected with a Boc group, it forms a standard carbamate. Introducing a carbonyl at the 5-position converts the ring into a morpholin-3-one derivative. The nitrogen lone pair is now delocalized into both the Boc carbonyl and the ring lactam carbonyl. This drastically reduces the basicity of the nitrogen, dampens its nucleophilicity, and alters its hydrogen-bond acceptor capacity.
The 3-Methyl Substitution (Conformational Locking): The addition of a methyl group adjacent to the nitrogen introduces a chiral center and significant steric bulk. This "magic methyl" effect restricts the conformational flexibility of the morpholine ring, locking it into a specific geometry that can enhance target binding affinity and shield the core from CYP450-mediated enzymatic degradation.
Comparative Profiling and Kinetic Data
To objectively assess these building blocks, we must look at their behavior during standard synthetic operations, particularly Boc deprotection. The kinetics of N-Boc cleavage are highly dependent on the electronic nature of the nitrogen and exhibit a well-documented second-order dependence upon acid concentration[1].
Table 1: Comparative Physicochemical and Kinetic Profiling of Boc-Protected Morpholines
*Note: Relative cleavage rates are representative values normalized to standard N-Boc morpholine under 20% TFA/DCM at 25°C. The imide-like nature of the 5-oxo derivatives stabilizes the ground state, increasing the activation energy required for protonation and subsequent rate-determining loss of the tert-butyl cation.
Mechanistic Workflow: Acidic Deprotection
Standard Boc deprotection relies on the protonation of the carbamate carbonyl, followed by fragmentation into a carbamic acid and a tert-butyl cation. In lactam-based morpholines, this pathway is kinetically dampened. Furthermore, the generated tert-butyl cation can act as an electrophile, leading to undesirable alkylation of nucleophilic sites if not properly scavenged.
Mechanistic divergence in acidic deprotection of aliphatic vs. imide-like N-Boc morpholines.
Experimental Protocol: Chemoselective Deprotection of Imide-like N-Boc Morpholines
A robust protocol must be a self-validating system. Because tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate resists standard Boc deprotection kinetics, chemists often make the mistake of applying excessive heat, which degrades the morpholinone core. The following protocol leverages kinetic control and active scavenging to achieve clean deprotection.
Matrix Preparation (Causality - Kinetic Control): Prepare a solution of 30% v/v TFA in anhydrous DCM.
Why 30% instead of the standard 20%? Because the cleavage rate exhibits a second-order dependence on acid concentration[1], the less reactive imide-like Boc group requires a higher proton activity to reach practical reaction times without the use of destructive heating.
Scavenger Addition (Causality - Side-Reaction Mitigation): Add 2.0 equivalents of TIPS to the reaction mixture.
Why? The tert-butyl cation generated during cleavage can alkylate the newly freed lactam nitrogen or other electron-rich rings in your API. TIPS acts as a sacrificial hydride donor, irreversibly quenching the cation into harmless isobutane gas.
Temperature-Controlled Cleavage: Dissolve the substrate (0.1 M) in the acidic matrix at 0°C, then allow it to warm to 25°C. Stir for 4–6 hours.
Why start at 0°C? Exothermic protonation can cause local hot spots, leading to ring-opening side reactions of the morpholinone.
Self-Validating Checkpoint (HPLC-MS): Before proceeding to isolation, the reaction must validate its own completion. Withdraw a 10 µL aliquot, quench in 1 mL of cold acetonitrile containing 1% triethylamine, and analyze via LC-MS.
Validation Criteria: You must observe the complete disappearance of the [M+H]+ peak and the emergence of the[M-Boc+H]+ peak. Crucially, verify the absence of +56 Da adducts, which would indicate failed scavenging and tert-butyl re-alkylation.
Isolation: Concentrate under reduced pressure (do not heat the bath above 30°C to prevent TFA-catalyzed degradation). Triturate the resulting thick oil with cold diethyl ether to precipitate the pure 3-methyl-morpholin-5-one TFA salt as a crystalline solid.
Conclusion
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a highly specialized, conformationally restricted scaffold. While its incorporation into drug candidates can drastically enhance metabolic stability and target specificity compared to standard morpholines, it cannot be treated with "plug-and-play" synthetic assumptions. By understanding the kinetic dampening caused by the 5-oxo lactam system and employing self-validating, scavenger-assisted protocols, researchers can seamlessly integrate this advanced building block into their drug discovery pipelines.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: PMC - NIH
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
A Comprehensive LC-MS/MS Comparison Guide: Tracking Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate and Its Degradation Products
Executive Summary In pharmaceutical development, Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8) serves as a critical structural building block for peptidomimetics and targeted therapeutics. Howeve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development, Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8) serves as a critical structural building block for peptidomimetics and targeted therapeutics. However, tracking this compound alongside its degradation products presents a classic chromatographic paradox: the parent compound is highly lipophilic, while its primary degradation products are extremely polar.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Reversed-Phase Liquid Chromatography (RPLC/C18) against Hydrophilic Interaction Liquid Chromatography (HILIC) . By understanding the causality behind column chemistry and ionization dynamics, researchers can implement self-validating analytical workflows that ensure absolute data integrity during stability-indicating assays.
Chemical Context & The Analytical Challenge
To design a robust LC-MS/MS method, we must first understand the molecular transformation of the analyte. The parent compound is protected by a bulky tert-butyloxycarbonyl (Boc) group, which imparts significant hydrophobicity, making it highly amenable to standard C18 retention[1].
However, under acidic conditions or metabolic stress, the compound undergoes rapid Boc deprotection[2]. The loss of the isobutylene and CO₂ yields 3-methyl-5-oxo-morpholine , a highly polar lactam/amine. Furthermore, oxidative stress can induce ring cleavage, generating amphiphilic N-Boc-amino acid derivatives.
Figure 1: Primary degradation pathways of Boc-protected 3-methyl-5-oxo-morpholine.
Column Chemistry Comparison: RPLC (C18) vs. HILIC
The fundamental error in many stability-indicating methods is attempting to force highly polar degradants onto a C18 column.
Why C18 Fails for the Degradant:
The drastic drop in the partition coefficient (LogP) following Boc-deprotection means that 3-methyl-5-oxo-morpholine lacks the hydrophobic surface area to interact with the C18 stationary phase. Consequently, it elutes in the void volume (
tR
< 1.0 min). Co-elution with unretained matrix salts leads to severe ion suppression in the Electrospray Ionization (ESI) source, destroying quantitative reliability and artificially inflating the Limit of Quantification (LOQ).
Why HILIC Succeeds for the Degradant:
HILIC provides orthogonal selectivity by utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent. The highly polar deprotected morpholine partitions into the water-enriched layer immobilized on the stationary phase via hydrogen bonding and dipole-dipole interactions. This pushes its elution well past the matrix suppression zone, resulting in pristine peak shapes and high MS sensitivity.
Quantitative Performance Comparison
Analytical Parameter
RPLC (ZORBAX Eclipse Plus C18)
HILIC (ZIC-HILIC Zwitterionic)
Parent Compound Retention (
tR
)
4.8 min (Excellent)
1.2 min (Poor, elutes near void)
Deprotected Amine Retention (
tR
)
0.8 min (Fails, void volume)
5.4 min (Excellent)
Peak Asymmetry (
As
) - Parent
1.05 (Symmetrical)
1.80 (Tailing)
Peak Asymmetry (
As
) - Degradant
N/A (Co-elution)
1.10 (Symmetrical)
Matrix Effect (Degradant)
-65% (Severe Ion Suppression)
-8% (Negligible Suppression)
LOQ (Degradant)
50.0 ng/mL
1.0 ng/mL
Data Synthesis: C18 is mandatory for parent compound purity profiling, while HILIC is non-negotiable for trace-level quantification of the polar degradants.
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . We employ a post-column infusion technique to map matrix effects, ensuring that chosen retention times are free from hidden ion suppression zones.
Figure 2: Decision matrix and self-validating LC-MS/MS workflow for morpholine derivatives.
Aliquot 50 µL of the stability sample (e.g., plasma or buffer) into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Internal Standard (IS).
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Crucial Causality Step: For C18 analysis, dilute the supernatant 1:1 with LC-MS grade water to prevent solvent-induced peak broadening. For HILIC analysis, inject the high-acetonitrile supernatant directly; adding water will destroy HILIC retention.
Step 2: Liquid Chromatography Parameters
Method A: RPLC (For Parent Compound)
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Method B: HILIC (For Polar Degradants)
Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer salts are strictly required in HILIC to maintain the aqueous hydration layer on the stationary phase.
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 50% B over 6.0 minutes. Flow rate: 0.3 mL/min.
Step 3: MS/MS Multiple Reaction Monitoring (MRM)
Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode.
Quantifier Transition: m/z 116.1 → 70.1 (Ring cleavage / Loss of CO & H₂O, CE: 20 eV)
Step 4: Self-Validation (Post-Column Infusion)
To validate the method, continuously infuse the deprotected degradant standard (100 ng/mL) at 10 µL/min directly into the MS source via a T-junction post-column. Simultaneously, inject a blank extracted matrix through the LC. If the baseline MS signal dips at the exact retention time of your analyte, matrix suppression is occurring, and the gradient or column chemistry must be adjusted.
Conclusion & Best Practices
There is no "one-size-fits-all" column for tracking the degradation of highly protected pharmaceutical intermediates.
Use C18 RPLC when the primary analytical objective is determining the purity of the intact Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Pivot immediately to HILIC when mapping the pharmacokinetics or stability profile of the deprotected morpholine degradant, as RPLC will yield artificially suppressed and unreliable data.
References
WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists. Google Patents. (Details Boc-protected morpholine deprotection and LC-MS/MS).
Analysis of highly polar pesticides in foods by LC-MS/MS. National Center for Biotechnology Information (PMC). (Comparative analysis of HILIC vs C18 for highly polar compounds). Available at:[Link]
Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids. The Journal of Organic Chemistry. (Details LC/MS analysis of Boc-protected morpholines). Available at:[Link]
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. (Details C18 optimization and matrix effect mitigation). Available at:[Link]
A Comparative Guide to the Spectroscopic Validation of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance, patentability, and, most importantly, patient safety....
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance, patentability, and, most importantly, patient safety. The subtle substitution of a single functional group or a change in stereochemistry can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structural integrity of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate , a key intermediate in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a rationale for experimental choices and a framework for self-validating protocols, grounded in authoritative standards.
The Imperative of Structural Integrity
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a methyl group and a carbonyl function, along with the bulky tert-butyloxycarbonyl (Boc) protecting group, in Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate creates a molecule with specific steric and electronic properties crucial for its intended downstream applications. Any deviation from this precise arrangement, such as the absence of the methyl group or a different substitution pattern, could lead to failed syntheses, impure final products, and misleading biological data.
For a robust comparison, we will evaluate the expected spectroscopic data for our target compound against a closely related, simpler analogue: Tert-butyl morpholine-4-carboxylate . This comparison will highlight the specific spectral features that confirm the presence and position of the key functional groups in our molecule of interest.
The Spectroscopic Gauntlet: A Multi-faceted Approach
No single spectroscopic technique is sufficient to fully elucidate a chemical structure. A synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating dataset.
Experimental Workflow for Structural Validation
The following diagram illustrates the logical flow of spectroscopic analysis to confirm the structure of a synthesized compound.
Caption: A typical workflow for the synthesis and spectroscopic validation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.
Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent signals can interfere with the analysis.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral window should typically span from -1 to 10 ppm.[3]
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A spectral window of -10 to 200 ppm is generally appropriate.[3]
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.
The electronic environment of the Boc group is similar in both molecules, leading to a comparable chemical shift.
-CH(CH₃)-
~4.2-4.4 ppm (quartet, 1H)
N/A
This signal is unique to the target molecule and its quartet splitting pattern would confirm the adjacent methyl group.
-CH₃
~1.3 ppm (doublet, 3H)
N/A
The doublet nature of this signal confirms its coupling to the single proton on the adjacent carbon.
-CH₂-O-
~3.8-4.0 ppm (multiplet, 2H)
~3.64 ppm (triplet, 4H)
The presence of the oxo group and the methyl-substituted carbon significantly alters the electronic environment and splitting patterns of the morpholine ring protons.
-N-CH₂-CO-
~4.5 ppm (singlet, 2H)
N/A
This characteristic signal for the methylene group adjacent to the carbonyl is a key indicator of the 5-oxo functionality.
-N-CH₂-
N/A
~3.42 ppm (triplet, 4H)
In the simpler analogue, these protons are in a more shielded environment.
The carbonyl of the Boc group is present in both molecules in a similar electronic environment.
Boc C(CH₃)₃
~81 ppm
~80 ppm
The quaternary carbon of the Boc group is readily identifiable.
Boc C(CH₃)₃
~28 ppm
~28 ppm
The three equivalent methyl carbons of the Boc group give a strong signal.
-C=O (ring)
~168 ppm
N/A
The presence of this downfield signal is a definitive marker for the 5-oxo functionality in the morpholine ring.
-CH(CH₃)-
~55 ppm
N/A
This signal corresponds to the methyl-substituted carbon in the ring.
-CH₃
~18 ppm
N/A
The upfield signal for the methyl group carbon.
-CH₂-O-
~67 ppm
~67 ppm
The chemical shift for the carbon adjacent to the ring oxygen is expected to be similar.
-N-CH₂-CO-
~50 ppm
N/A
The carbon adjacent to the ring nitrogen and the carbonyl group.
-N-CH₂-
N/A
~43 ppm
In the simpler analogue, the ring carbons adjacent to the nitrogen are in a more shielded environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Protocol for FT-IR Analysis
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
Spectrum Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Analysis: The characteristic absorption bands are assigned to their corresponding functional groups.
The strong absorption of the Boc carbonyl is a key feature in both spectra.
C=O stretch (amide/lactone)
~1740-1760
N/A
This additional strong carbonyl absorption is a critical piece of evidence for the 5-oxo group in the target molecule.
C-O stretch (ether)
~1100-1200
~1100-1200
Characteristic of the morpholine ring ether linkage.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a fundamental confirmation of its identity.
Protocol for LC-MS Analysis
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
Analysis: The sample is injected into a liquid chromatograph (LC) coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.
Data Interpretation: The mass of the most abundant ion is used to confirm the molecular weight of the compound.
The observation of an ion at m/z 216.12 would provide strong evidence for the successful synthesis of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate.
Molecular Structure and Key Spectroscopic Handles
The following diagram highlights the key structural features of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate and their corresponding expected spectroscopic signals.
Caption: Key structural features and their expected spectroscopic signatures.
Conclusion: A Rigorous and Holistic Approach
The spectroscopic validation of a molecule's structural integrity is a non-negotiable aspect of chemical research and development. As demonstrated, a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating dataset. By comparing the spectral data of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate with a simpler analogue, we can confidently identify the key structural features that differentiate it, namely the methyl group at the 3-position and the carbonyl group at the 5-position. Adherence to established protocols and a thorough understanding of the underlying principles of each technique are paramount to ensuring the quality and reliability of synthetic intermediates and, ultimately, the safety and efficacy of new medicines.
References
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link][3]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][2]
IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. IUPAC. [Link][4]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Supporting Information for various organic chemistry publications providing spectroscopic data for related compounds.[5]
D'hooghe, M., & De Kimpe, N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-816. [Link]
Hao, W., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link][1]
University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
Tert-Butyl 3-Methyl-5-Oxo-Morpholine-4-Carboxylate vs. Fmoc-Protected Morpholine Equivalents in Solid-Phase Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The incorporation of morpholine scaffolds into peptide b...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The incorporation of morpholine scaffolds into peptide backbones is a proven strategy in medicinal chemistry to enhance proteolytic stability, increase water solubility, and restrict conformational flexibility. However, when adapting these structures for Solid-Phase Peptide Synthesis (SPPS), chemists must choose the right building block for their specific synthetic goal.
This guide provides an objective, mechanistic comparison between two highly distinct morpholine derivatives:
Fmoc-Morpholine-3-Carboxylic Acid : A standard, base-labile cyclic amino acid used for direct backbone elongation.
Tert-Butyl 3-Methyl-5-Oxo-Morpholine-4-Carboxylate : A highly reactive N-Boc lactam utilized for specialized peptidomimetic generation via solid-phase ring-opening or orthogonal functionalization.
As a Senior Application Scientist, I will break down the causality behind their reactivity, outline their respective SPPS workflows, and provide self-validating experimental protocols to ensure high-yield syntheses.
To understand how these molecules behave on a solid support, we must analyze their intrinsic electronic and steric properties.
The Standard Elongator: Fmoc-Morpholine-3-Carboxylic Acid
Fmoc-morpholine-3-carboxylic acid functions as a proline surrogate. It possesses a free carboxylic acid for C-to-N coupling and an Fmoc-protected secondary amine.
The Causality of Steric Hindrance: The morpholine ring introduces significant steric bulk. During SPPS, coupling reactions proceed noticeably slower on both the carboxylic and amino functions compared to acyclic
α
-amino acids. The secondary nature of the deprotected morpholine nitrogen requires highly efficient aminium-based coupling reagents (e.g., HATU) to drive the reaction to completion and prevent deletion sequences[1].
The Electrophilic Scaffold: Tert-Butyl 3-Methyl-5-Oxo-Morpholine-4-Carboxylate
Unlike standard amino acids, this molecule is an N-Boc lactam (a cyclic amide with a Boc-protected nitrogen). It lacks a free carboxylic acid, meaning it cannot be used for standard peptide bond elongation.
The Causality of Lactam Activation: In a standard amide, the nitrogen lone pair delocalizes into the carbonyl, reducing its electrophilicity. However, the strongly electron-withdrawing Boc group on the N4 position pulls electron density away from the lactam system. This "N-Boc activation" makes the C5 carbonyl highly susceptible to nucleophilic attack.
Solid-Phase Application: When exposed to a resin-bound primary amine, this molecule undergoes rapid nucleophilic ring-opening , generating a highly functionalized, acyclic ether-containing pseudo-peptide (a hydroxy-amide). Alternatively, if treated with Trifluoroacetic Acid (TFA), the Boc group is removed, yielding an intact 3-methylmorpholin-5-one ring that can be further functionalized.
Solid-Phase Synthesis Workflows
The choice between these two building blocks dictates entirely different SPPS workflows.
Workflow A: Fmoc-SPPS Elongation Cycle
The Fmoc-protected equivalent follows the standard cyclical process of base-catalyzed deprotection (using 20% piperidine or greener alternatives like morpholine) followed by acid activation and coupling,[1].
Caption: The cyclical Fmoc-SPPS workflow for incorporating Fmoc-morpholine-3-carboxylic acid.
Workflow B: N-Boc Lactam Reactivity Pathways
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate acts as a terminal modifier or a precursor to acyclic linkers. It diverges into two distinct pathways depending on the chemical environment.
Caption: Divergent reactivity pathways of the N-Boc activated morpholinone on solid support.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both building blocks in a solid-phase environment.
Diketopiperazine (DKP) formation during subsequent Fmoc removal
Premature Boc loss under acidic conditions
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in verification steps to confirm reaction success.
Protocol 1: Chain Elongation with Fmoc-Morpholine-3-Carboxylic Acid
Due to the steric bulk of the cyclic secondary amine, standard DIC/HOBt coupling is often insufficient. We utilize HATU to drive the reaction.
Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min)[1].
Activation: In a separate vial, dissolve Fmoc-morpholine-3-carboxylic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in minimal DMF. Add DIPEA (6.0 eq, 0.6 mmol). The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow 2 minutes for pre-activation.
Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours (extended time is critical for cyclic amino acids).
Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines; in this case, perform a double coupling using PyBOP/DIPEA.
Protocol 2: Solid-Phase Ring-Opening of Tert-Butyl 3-Methyl-5-Oxo-Morpholine-4-Carboxylate
This protocol utilizes the N-Boc lactam as an electrophile to generate an acyclic hydroxy-amide linker directly on the resin.
Resin Preparation: Ensure the resin-bound peptide presents a free, unhindered primary amine. Swell in anhydrous DCM/DMF (1:1).
Reagent Addition: Add tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (5.0 eq, 0.5 mmol) directly to the resin.
Catalysis: Add a catalytic amount of DIPEA (1.0 eq) to ensure the resin-bound amine remains fully deprotonated and nucleophilic.
Reaction: Agitate the mixture at 40°C for 12–24 hours. The elevated temperature helps overcome the activation energy required for lactam ring-opening.
Validation (Chloranil Test): Wash the resin extensively. Perform a Chloranil test (more reliable than Kaiser for secondary amines if the reaction halts halfway, though the product here is a secondary amine protected by Boc).
Cleavage & Deprotection: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc group from the newly formed acyclic fragment, yielding the final peptidomimetic.
References
- The Journal of Organic Chemistry, ACS Publications.
2. - Journal of Peptide Science, PMC - NIH.
3. - Benchchem Technical Articles.
Benchmarking Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate performance in asymmetric synthesis
A Comprehensive Guide to Stereoselective Alkylation and Methylene Ether Pseudopeptide Generation Executive Summary: The Role of Chiral Morpholinones In the landscape of modern drug development, peptides often suffer from...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Stereoselective Alkylation and Methylene Ether Pseudopeptide Generation
Executive Summary: The Role of Chiral Morpholinones
In the landscape of modern drug development, peptides often suffer from poor pharmacokinetic profiles due to rapid in vivo proteolysis. To circumvent this, medicinal chemists employ peptide isosteres—structural mimics that maintain backbone geometry while resisting enzymatic degradation. Among these, the methylene ether isostere (
Ψ[CH2O]
) is highly prized.
Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (CAS: 2655519-27-8) has emerged as a specialized, highly efficient chiral building block for synthesizing these isosteres. Derived from D- or L-alaninol 1, this N-Boc protected morpholinone allows for the stereoselective generation of
sp3
-rich peptidomimetics through highly controlled enolate alkylation . Unlike traditional chiral auxiliaries that are cleaved and discarded, this morpholinone acts as a true building block: its entire skeleton is incorporated into the final target, maximizing atom economy 2.
Objective Benchmarking: Morpholinone vs. Alternatives
To objectively evaluate the performance of Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate, we must benchmark it against the traditional methods used to synthesize ether-based peptide isosteres and
α
-alkylated derivatives.
Mechanistic Causality: The Self-Validating Stereochemical Model
The exceptional performance of this morpholinone is not accidental; it is the result of a highly tuned stereoelectronic system.
Kinetic Enolate Geometry: Deprotonation occurs exclusively at C6 (the carbon flanked by the ring oxygen and the lactam carbonyl). This forms a planar enolate system.
Conformational Locking: The bulky N4-Boc group forces the morpholinone ring into a rigid half-chair conformation.
Facial Shielding: In this conformation, the C3-methyl group occupies a pseudo-axial position, creating a massive steric blockade on the syn-face of the enolate.
Trajectory of Attack: Incoming electrophiles are forced to approach exclusively from the less hindered anti-face (Re-face), ensuring near-perfect diastereoselectivity.
Caption: Stereochemical causality model for the enolate alkylation of the morpholinone template.
Experimental Workflow & Protocols
The following protocol outlines the self-validating system for generating an Ala-Phe
Ψ[CH2O]
dipeptide isostere. Every step is designed to maximize yield while preventing racemization.
Caption: Workflow for the asymmetric synthesis of methylene ether dipeptide isosteres.
Step 1: Kinetic Enolate Generation
Procedure: To a flame-dried Schlenk flask under argon, dissolve Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C. Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.1 equiv). Stir for 1 hour at -78 °C.
Causality: LHMDS is specifically selected over LDA. As a bulky, non-nucleophilic base, LHMDS selectively deprotonates the highly acidic C6 position without attacking the electrophilic N-Boc group. Maintaining -78 °C is critical to prevent the kinetic enolate from undergoing unwanted self-condensation or premature ring-opening.
Step 2: Stereoselective Alkylation
Procedure: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. (Optional: Add 10% v/v DMPU to disrupt lithium aggregation and accelerate the reaction). Maintain at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material. Quench rapidly with saturated aqueous NH
4
Cl.
Causality: The addition of DMPU increases the nucleophilicity of the enolate. Because the syn-face is completely blocked by the C3-methyl group, the benzyl bromide approaches exclusively from the anti-face. The low temperature ensures that the transition state remains highly organized, yielding the alkylated morpholinone with a diastereomeric ratio exceeding 95:5.
Step 3: Boc-Activated Ring Opening
Procedure: Isolate the alkylated intermediate via standard silica gel chromatography. Dissolve the purified morpholinone in a 3:1:1 mixture of THF/MeOH/H
2
O. Add LiOH·H
2
O (2.0 equiv) and stir at room temperature for 4 hours. Acidify the mixture to pH 3 using 1M HCl and extract with EtOAc.
Causality: Standard amides require harsh, boiling acidic or basic conditions to hydrolyze, which would racemize the newly formed stereocenter. However, the N-Boc group electronically withdraws electron density from the lactam nitrogen, drastically increasing the electrophilicity of the C5 carbonyl. This "Boc-activation" allows the lactam to be cleaved under exceptionally mild conditions (room temperature LiOH), safely revealing the N-Boc-protected Ala-Phe
Ψ[CH2O]
dipeptide isostere without any loss of optical purity.
References
WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof. Google Patents.
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry.
Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry - ACS Publications.